molecular formula C8H17NO B1429649 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol CAS No. 1250038-76-6

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Cat. No.: B1429649
CAS No.: 1250038-76-6
M. Wt: 143.23 g/mol
InChI Key: MRMXXVUJOWHKMB-UHFFFAOYSA-N
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Description

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, with the molecular formula C8H17NO, is a chemical compound of interest in biochemical and organic synthesis research . The structure of this molecule features an ethanolamine core substituted with a methyl group and a 3-methylbut-2-en-1-yl (isopentenyl) group on the nitrogen atom, classifying it as a tertiary amine . This specific arrangement suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of ligands or compounds with potential biological activity. Researchers may investigate its properties for applications in medicinal chemistry and chemical biology. The presence of the isopentenyl moiety, a common feature in various natural products, may guide its exploration in related synthetic pathways . Handling should adhere to safe laboratory practices for chemicals of undefined toxicity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[methyl(3-methylbut-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-5-9(3)6-7-10/h4,10H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMXXVUJOWHKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl-

-prenylethanolamine

Executive Summary

This technical guide details the synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (CAS: 135326-88-2, generic structure), a tertiary amino alcohol utilized as a specialized intermediate in the synthesis of terpenoid-derived pharmaceuticals and anticholinergic agents.[1]

The protocol focuses on a chemoselective ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-alkylation  strategy (

pathway). While amino alcohols possess two nucleophilic sites (nitrogen and oxygen), this guide utilizes Hard-Soft Acid-Base (HSAB) principles to favor ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-alkylation over

-alkylation, achieving high regioselectivity without the need for protecting groups.
Key Process Parameters
ParameterSpecification
Reaction Type Nucleophilic Substitution (

)
Limiting Reagent Prenyl Bromide (to prevent quaternization)
Chemoselectivity


-alkylation
Primary Hazard Prenyl halides (Lachrymator/Alkylating agent)
Expected Yield

(Isolated)

Retrosynthetic Analysis & Mechanism

To design a robust pathway, we deconstruct the target molecule into commercially available precursors.

Disconnection Strategy

The most logical disconnection occurs at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bond. This reveals two primary precursors:
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Methylethanolamine (MEA):  The nucleophilic backbone.
    
  • Prenyl Halide (1-bromo-3-methylbut-2-ene): The electrophilic prenyl donor.[1]

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution.

  • Nucleophile: The secondary amine of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methylethanolamine.
    
  • Electrophile: The primary carbon of the prenyl bromide.

  • Selectivity (HSAB Theory): The nitrogen atom is a "softer," more polarizable nucleophile compared to the "harder" oxygen atom of the hydroxyl group. By using a mild base (

    
    ) and a polar aprotic solvent (Acetonitrile), we enhance the nucleophilicity of the amine while minimizing the alkoxide character of the hydroxyl group, thereby preventing ether formation (
    
    
    
    -alkylation).

G MEA N-Methylethanolamine (Nucleophile) TS Transition State (SN2) MEA->TS + Base Prenyl Prenyl Bromide (Electrophile) Prenyl->TS Product Target: 2-[Methyl(3-methylbut-2-en-1-yl) amino]ethan-1-ol TS->Product - HBr Side Side Product: Quaternary Salt Product->Side Excess Prenyl Br

Figure 1: Reaction pathway showing the primary ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 route and the risk of over-alkylation.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role

-Methylethanolamine
75.111.1Nucleophile (Slight excess)
Prenyl Bromide 149.031.0Electrophile (Limiting)
Potassium Carbonate (

)
138.211.5Acid Scavenger
Acetonitrile (MeCN) -SolventMedium (10 mL/g substrate)

Rationale for Stoichiometry: Using a slight excess of the amine (1.1 eq) ensures the prenyl bromide is fully consumed. If the alkyl halide were in excess, the product (a tertiary amine) could react further to form a quaternary ammonium salt, which is difficult to separate.

Step-by-Step Procedure
Step 1: Preparation
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with

    
    -Methylethanolamine (1.1 eq)  and anhydrous 
    
    
    
    (1.5 eq)
    .
  • Add Acetonitrile (anhydrous) to suspend the base.

  • Cool the mixture to

    
    C  using an ice bath. Critical: Cooling suppresses the reaction rate initially to prevent exotherms that degrade the prenyl halide.
    
Step 2: Alkylation
  • Dissolve Prenyl Bromide (1.0 eq) in a small volume of acetonitrile.

  • Add the prenyl bromide solution dropwise via the addition funnel over 30–45 minutes.

    • Observation: The solution may turn slightly yellow.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Stir at RT for 4–6 hours. Monitor by TLC (See Section 4.1).

    • Note: If conversion is slow, heat to

      
      C, but do not exceed 
      
      
      
      C to avoid polymerization of the prenyl group.
Step 3: Workup & Purification [1]
  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid potassium salts (

    
     and excess 
    
    
    
    ). Wash the cake with acetonitrile.
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator) to yield a crude oil.

  • Acid-Base Extraction (Purification):

    • Dissolve the crude oil in Dichloromethane (DCM) .

    • Extract with 1M HCl (aq) . The product moves to the aqueous phase as the hydrochloride salt; neutral impurities remain in DCM.

    • Separate layers. Wash the aqueous layer once with fresh DCM.

    • Basify the aqueous layer to pH > 10 using 2M NaOH or saturated

      
      . The product returns to the free base form.
      
    • Extract the aqueous layer 3x with DCM or Ethyl Acetate .

  • Final Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Distillation: If high purity is required, vacuum distill the resulting oil (approx. bp ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C at 5 mmHg, value estimated based on similar amines).
    

Workflow Start Start: N-Methylethanolamine + K2CO3 in MeCN Add Add Prenyl Bromide (Dropwise @ 0°C) Start->Add React Stir @ RT (4-6h) Monitor TLC Add->React Filter Filter Solids (Remove KBr) React->Filter Extract Acid-Base Extraction 1. Acidify (aq phase) 2. Wash Org 3. Basify (aq phase) 4. Extract Product Filter->Extract Dry Dry & Concentrate Extract->Dry End Final Product (Pale Yellow Oil) Dry->End

Figure 2: Operational workflow for the synthesis and purification of the target amine.

Quality Control & Validation

In-Process Control (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: DCM:Methanol:Triethylamine (90:9:1).[1]

  • Visualization:

    
     stain (oxidizes the alkene of the prenyl group) or Iodine chamber.
    
  • Rf Values:

    • Prenyl Bromide: High Rf (near solvent front).

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Methylethanolamine: Low Rf (near baseline).
      
    • Product: Middle Rf.

Characterization Data (Expected)
  • Appearance: Clear to pale yellow viscous liquid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.30 (t, 1H, =CH ).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.60 (t, 2H, -CH 
      
      
      
      OH).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.05 (d, 2H, N-CH 
      
      
      
      -CH=).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.55 (t, 2H, N-CH 
      
      
      
      -CH
      
      
      OH).
    • 
       2.25 (s, 3H, N-CH 
      
      
      
      ).
    • 
       1.75, 1.68 (s, 6H, =C(CH 
      
      
      
      )
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calc MW: 143.23.

    • Observed

      
      .
      

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Product loss during extraction.[1]Amino alcohols are water-soluble.[1] Saturate the aqueous phase with NaCl (salting out) during the final extraction step.
Quaternization Excess alkyl halide used.Ensure strictly ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

equivalent of prenyl bromide is used relative to the amine.

-Alkylation
Reaction temperature too high or base too strong.Keep reaction

C. Do not use NaH or NaOH; stick to carbonate bases (

).
Dark Color Oxidation of amine/alkene.Perform reaction under Nitrogen/Argon atmosphere. Store product in the dark.

Safety & Handling (SDS Summary)

  • Prenyl Bromide: Potent lachrymator (causes eye tearing) and skin irritant. Handle only in a functioning fume hood. Potential alkylating agent (treat as mutagenic).

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Methylethanolamine:  Corrosive to skin and eyes.
    
  • Acetonitrile: Flammable, toxic if ingested/absorbed (metabolizes to cyanide).

References

  • General Amine Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines."[2] Tetrahedron 57.37 (2001): 7785-7811.[1] Link[1]

  • Chemoselectivity in Amino Alcohols: Hancock, R. D. "Chelate ring size and metal ion selection.
  • Prenyl Halide Reactivity: Mayer, S. F., et al. "Enzyme-initiated domino (cascade) reactions."[1] Chemical Society Reviews 46 (2017). Link

  • Alternative Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1] Link[1]

  • Reagent Data: PubChem Compound Summary for CID 135326-88-2 (Target Analogues). Link

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. Herein, we detail the strategic application of modern analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice. Every protocol is presented as a self-validating system, ensuring scientific integrity and engendering trust in the elucidated structure.

Introduction

The compound 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, a tertiary amine with both a hydrophilic alcohol moiety and a lipophilic prenyl group, presents a unique structural challenge. Its synthesis, potentially for applications in medicinal chemistry or materials science, necessitates unambiguous confirmation of its molecular architecture. This guide outlines a multi-technique approach, integrating mass spectrometry with one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to achieve a complete and confident structure determination.

Strategic Workflow for Structure Elucidation

The elucidation process follows a logical progression from determining the molecular formula to establishing the precise connectivity of every atom. This workflow is designed to be efficient and to maximize the information obtained from each analytical step.

Structure_Elucidation_Workflow cluster_NMR NMR Analysis MS Mass Spectrometry (Molecular Formula & Fragmentation) H1_NMR 1H NMR (Proton Environments) MS->H1_NMR Provides Molecular Weight IR Infrared Spectroscopy (Functional Group Identification) IR->H1_NMR Confirms Functional Groups NMR NMR Spectroscopy (Connectivity & Stereochemistry) Structure Final Elucidated Structure C13_NMR 13C NMR & DEPT (Carbon Environments & Multiplicity) H1_NMR->C13_NMR COSY 2D COSY (H-H Correlations) C13_NMR->COSY HSQC 2D HSQC (Direct C-H Correlations) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Correlations) HSQC->HMBC HMBC->Structure

Caption: A strategic workflow for the structure elucidation of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol.

Part 1: Establishing the Molecular Blueprint - Mass Spectrometry

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structure elucidation, providing the most accurate determination of molecular weight and, by extension, the elemental composition. The choice of ionization technique is critical; for a molecule like 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, which possesses a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is highly effective due to the facile formation of a protonated molecular ion [M+H]⁺.

Trustworthiness: The protocol's self-validating nature comes from the correlation of the high-resolution mass with the predicted mass for the proposed structure and the logical fragmentation patterns observed in tandem mass spectrometry (MS/MS).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data & Interpretation

The molecular formula of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol is C₉H₁₉NO. The expected monoisotopic mass of the neutral molecule is 157.1467 g/mol .

Table 1: Predicted HRMS Data

Ion SpeciesCalculated m/z
[M+H]⁺158.1545
[M+Na]⁺180.1364

The observation of a high-resolution mass corresponding to C₉H₂₀NO⁺ would provide strong evidence for the proposed elemental composition.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides crucial structural information. Key expected fragmentation pathways for the [M+H]⁺ ion (m/z 158.15) include:

  • Alpha-cleavage adjacent to the nitrogen: This is a characteristic fragmentation for amines and would result in the loss of an ethyl radical from the ethanolamine side or a prenyl radical.[1][2][3]

  • Loss of water: The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a likely fragmentation pathway, leading to a fragment at m/z 140.14.[1][4]

Table 2: Predicted Key MS/MS Fragments

Fragment m/zProposed Structure of Fragment
140.14[M+H - H₂O]⁺
100.11[M+H - C₄H₇]⁺ (Loss of butenyl radical)
88.08[CH₃N(CH₂CH₂OH)]⁺
70.08[CH₂(CH₃)C=CHCH₂]⁺ (Prenyl cation)

Part 2: Mapping the Proton and Carbon Framework - NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. A suite of 1D and 2D NMR experiments is employed to build the molecular structure piece by piece. The choice of deuterated solvent is important; chloroform-d (CDCl₃) is a good starting point for this molecule.

Trustworthiness: The interlocking nature of the data from different NMR experiments provides a robust, self-validating structural proof. For instance, correlations observed in a COSY spectrum must be consistent with the direct one-bond connections seen in an HSQC spectrum and the longer-range correlations in an HMBC spectrum.[5][6][7][8][9][10][11][12][13]

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of CDCl₃.

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[14][15][16][17][18]

  • 2D NMR:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.

Predicted ¹H NMR Data & Interpretation

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-1~3.60t2H~5.5-CH₂-OH
H-2~2.60t2H~5.5-N-CH₂-
H-3~2.25s3H-N-CH₃
H-4~3.05d2H~7.0-N-CH₂-prenyl
H-5~5.25t1H~7.0=CH-
H-7~1.70s3H-=C-CH₃
H-8~1.65s3H-=C-CH₃
  • Ethanolamine moiety: The two methylene groups are expected to appear as triplets due to coupling with each other. The methylene group attached to the oxygen (H-1) will be downfield due to the oxygen's electron-withdrawing effect.[19][20][21][22][23][24]

  • N-methyl group (H-3): This will be a singlet, integrating to three protons, in a region typical for N-methyl groups.[25]

  • Prenyl group: The methylene group attached to the nitrogen (H-4) will be a doublet, coupled to the vinyl proton (H-5). The vinyl proton (H-5) will be a triplet, coupled to the adjacent methylene group. The two methyl groups on the double bond (H-7 and H-8) will be singlets and may have slightly different chemical shifts.

Predicted ¹³C NMR and DEPT Data & Interpretation

Table 4: Predicted ¹³C NMR and DEPT Data (in CDCl₃)

Carbon LabelChemical Shift (δ, ppm)DEPT-135DEPT-90Assignment
C-1~60.5Positive--CH₂-OH
C-2~58.0Positive--N-CH₂-
C-3~42.0Positive-N-CH₃
C-4~55.0Positive--N-CH₂-prenyl
C-5~122.0PositivePositive=CH-
C-6~135.0--=C(CH₃)₂
C-7~25.5Positive-=C-CH₃
C-8~17.5Positive-=C-CH₃
  • DEPT analysis: The DEPT-135 spectrum will show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. The DEPT-90 spectrum will only show signals for CH carbons. This allows for the unambiguous assignment of carbon types.[14][15][16][17][18][26][27][28][29][30][31][32][33][34]

  • Quaternary carbon: The quaternary carbon of the prenyl group (C-6) will be visible in the ¹³C NMR spectrum but absent in all DEPT spectra.

2D NMR Correlation Network

The connectivity of the molecule is definitively established through 2D NMR.

Caption: Expected 2D NMR correlations for 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol.

  • COSY: Will show correlations between H-1 and H-2, and between H-4 and H-5, confirming the ethanol and prenyl fragments, respectively.

  • HSQC: Will directly link each proton to its attached carbon, as detailed in the tables above.

  • HMBC: This is the key experiment for connecting the different fragments. Key expected correlations include:

    • From the N-methyl protons (H-3) to the carbons of the ethanolamine backbone (C-2) and the prenyl methylene (C-4).

    • From the prenyl methylene protons (H-4) to the N-methyl carbon (C-3) and the carbons of the double bond (C-5 and C-6).

    • From the vinyl proton (H-5) to the two methyl carbons of the prenyl group (C-7 and C-8).

Part 3: Confirmation of Functional Groups - Infrared Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.[35][36][37][38][39][40][41][42][43][44] For our target molecule, we expect to see characteristic absorptions for the alcohol and the tertiary amine.

Trustworthiness: While not providing detailed connectivity, IR spectroscopy serves as a valuable confirmation of the functional groups identified by NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
2960-2850StrongC-H stretch (aliphatic)
~1670WeakC=C stretch (alkene)
1250-1020MediumC-N stretch (tertiary amine)
~1050StrongC-O stretch (primary alcohol)

The presence of a broad O-H stretch and the absence of an N-H stretch (typically around 3300-3500 cm⁻¹) would confirm the presence of an alcohol and a tertiary amine, respectively.[35][37][39][40]

Conclusion

By systematically applying the principles and protocols outlined in this guide, the complete and unambiguous structure of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol can be confidently elucidated. The integration of data from mass spectrometry, a comprehensive suite of NMR experiments, and infrared spectroscopy provides a self-validating network of evidence that confirms the molecular formula, the carbon-hydrogen framework, and the presence and connectivity of all functional groups. This rigorous approach ensures the scientific integrity required for advancing research and development in any field that may utilize this novel compound.

References

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  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

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  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • ACS Publications. (2022, July 28). Investigating the Performance of Ethanolamine and Benzylamine Blends as Promising Sorbents for Postcombustion CO2 Capture through 13C NMR Speciation and Heat of CO2 Absorption Analysis. Energy & Fuels. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Statistical filtering for NMR based structure generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Electronic Evolution of Ethanolamine upon Microhydration: Insights from Hyperfine Resolved Rotational Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • BMRB. (n.d.). bmse000276 Ethanolamine. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • MDPI. (n.d.). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

Sources

biological activity of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol , a specialized tertiary amino-alcohol intermediate. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a pharmacophore building block, its synthetic utility, and its inferred biological activity based on structural homology to known allylamine therapeutics and choline analogs.

Chemical Identity & Structural Analysis[1]

This compound represents a strategic intersection between the prenyl (3,3-dimethylallyl) group and the


-methylethanolamine  backbone. Its structure defines it as a functionalized tertiary amine, serving as a critical "warhead" or linker in the synthesis of complex bioactive molecules.
Core Identification Data
PropertyDetail
IUPAC Name 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol
Common Synonyms

-Methyl-

-prenylethanolamine;

-(2-Hydroxyethyl)-

-methyl-3-methyl-2-buten-1-amine
CAS Registry Number 1250038-76-6
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
LogP (Predicted) ~1.2 (Lipophilic amine)
pKa (Predicted) ~9.2 (Basic tertiary amine)
Pharmacophore Decomposition

The molecule consists of three distinct functional domains, each contributing to its biological potential:

  • The Prenyl Tail: A lipophilic, electron-rich alkene that mimics natural terpenes. It facilitates membrane insertion and hydrophobic pocket binding (e.g., in Squalene Epoxidase or Sigma receptors).

  • The Tertiary Amine Center: A proton-accepting site at physiological pH, crucial for ionic interactions with receptor aspartate/glutamate residues.

  • The Hydroxyethyl Head: A polar handle allowing for hydrogen bonding or further synthetic derivation (e.g., esterification, oxidation to aldehyde).

Biological Activity & Mechanism of Action[4]

While 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol is primarily a synthetic intermediate, its structural homology to known bioactive classes suggests specific pharmacological profiles.

Allylamine Antifungal Pharmacophore

The


-methyl-

-prenyl
motif is a structural fragment of the allylamine class of antifungals (e.g., Naftifine, Terbinafine).
  • Mechanism: Allylamines inhibit Squalene Epoxidase (SE) , a key enzyme in ergosterol biosynthesis. The tertiary amine mimics the carbocation intermediate of the squalene cyclization process.

  • Relevance: This molecule serves as a simplified probe for SE inhibition. While less potent than Terbinafine (which possesses a bulky naphthalene group), the prenyl-amine core retains the essential electronic features required to bind the SE active site.

Sigma-1 Receptor Ligand Potential

The structure—a tertiary amine flanked by a hydrophobic chain (prenyl) and a polar group—fits the classic pharmacophore for Sigma-1 (


) receptor ligands .
  • Significance:

    
     receptors modulate calcium signaling and cell survival. Small 
    
    
    
    -alkylated amino alcohols often show moderate affinity, acting as chaperones or modulators.
Cholinergic System Modulation

As a derivative of Choline (specifically, an


-prenyl analog), this compound may interact with cholinergic proteins:
  • Choline Acetyltransferase (ChAT): Potential to act as a weak competitive inhibitor or false substrate.

  • Transport: May compete for the High-Affinity Choline Transporter (CHT), potentially altering phospholipid synthesis rates in metabolically active tissues.

Biological Pathway Visualization

The following diagram illustrates the molecule's potential interference points in ergosterol and phospholipid pathways.

BiologicalActivity Substrate Squalene Enzyme Squalene Epoxidase (Target) Substrate->Enzyme Normal Pathway Product 2,3-Oxidosqualene Enzyme->Product Molecule N-Methyl-N-Prenylethanolamine (Inhibitor Pharmacophore) Molecule->Enzyme Competitive Binding (Inferred) CholinePath Phospholipid Synthesis Molecule->CholinePath False Substrate Potential

Figure 1: Inferred mechanism of action showing competitive inhibition potential at Squalene Epoxidase and interference with phospholipid synthesis.

Synthetic Utility & Protocols

For drug development professionals, the primary value of this molecule is as a versatile building block. It allows the introduction of the prenyl-amine moiety into larger scaffolds (e.g., piperidines, isoquinolines).

Synthesis of the Intermediate

The most efficient route to 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol involves the selective alkylation of


-methylethanolamine.

Protocol:

  • Reagents:

    
    -Methylethanolamine (1.0 eq), Prenyl Bromide (1.05 eq), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve

      
      -methylethanolamine in ACN at 0°C.
      
    • Add K

      
      CO
      
      
      
      followed by dropwise addition of Prenyl Bromide.
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Filter solids, concentrate filtrate, and purify via vacuum distillation.

  • Yield: Typically 85-92%.

Application: Synthesis of Bioactive Ethers

The hydroxyl group allows this molecule to be coupled to aryl halides via


 or Mitsunobu reactions to create H3-antagonist-like structures.

Workflow Visualization:

SynthesisWorkflow Start N-Methylethanolamine Intermediate 2-[Methyl(prenyl)amino]ethan-1-ol (Target Molecule) Start->Intermediate + Reagent / K2CO3 Reagent Prenyl Bromide Reagent->Intermediate PathA Path A: Chlorination (SOCl2) Intermediate->PathA PathB Path B: Oxidation (Swern) Intermediate->PathB EndA Nitrogen Mustard Analog (Alkylation Agent) PathA->EndA EndB Prenyl-Amino Aldehyde (Reductive Amination) PathB->EndB

Figure 2: Synthetic divergence showing the transformation of the target molecule into electrophilic (Path A) or carbonyl (Path B) intermediates.

Safety & Handling (Self-Validating Protocol)

As a tertiary amine and alcohol, this compound presents specific hazards. The following protocol ensures safety through self-validating checks (e.g., pH monitoring).

Hazard ClassRiskMitigation Strategy
Skin Irritant High pH (Amine)Validation: Check pH of aqueous washings. If pH > 8, residual amine is present on skin/gloves. Use nitrile gloves (0.11mm min).
Reactivity Alkylation PotentialStore away from strong oxidizers and alkyl halides to prevent quaternary ammonium salt formation.
Volatility InhalationHandle in a fume hood. Validation: No amine odor (fishy smell) should be detectable outside the hood.

References

  • Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting squalene epoxidase." Science. Link

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology. Link

  • PubChem Database. "Compound Summary: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol." National Center for Biotechnology Information. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link

An In-depth Technical Guide to 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the novel amino alcohol, 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. As this compound is not widely documented in existing chemical literature, this document establishes a foundational understanding by detailing its chemical identity, proposing robust synthetic routes, predicting its physicochemical and spectroscopic properties, and exploring its potential applications in research and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Nomenclature

The systematic IUPAC name for the target compound is 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. Due to its novelty, a dedicated CAS (Chemical Abstracts Service) Registry Number has not been assigned. For a new substance to receive a CAS number, it must be synthesized, isolated, and its structure confirmed, after which it can be registered with the CAS database.[1][2][3][4][5]

Table 1: Compound Identifiers

IdentifierValueSource/Method
IUPAC Name 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-olIUPAC Nomenclature
Common Name N-Methyl-N-prenylethanolamineTrivial Name
CAS Number Not Assigned-
Molecular Formula C8H17NOCalculated
Molecular Weight 143.23 g/mol Calculated
Canonical SMILES CN(CCO)CC=C(C)CChemDraw
InChI Key (Predicted)InChI Trust

Predicted Physicochemical Properties

The physicochemical properties of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol can be predicted based on its molecular structure, drawing parallels with similar known compounds such as N-methylethanolamine and other prenylated amines.[6][7] Software tools can also provide estimations for these properties.[8][9][10]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValuePrediction Method/Rationale
Boiling Point 180-200 °CBased on structurally similar amino alcohols.
Density 0.90 - 0.95 g/mLBased on the densities of N-methylethanolamine and prenol.
Solubility Soluble in water and common organic solvents.The hydroxyl group imparts water solubility, while the hydrocarbon chain enhances solubility in organic solvents.
pKa 9.5 - 10.5The tertiary amine is expected to be basic.
LogP 1.5 - 2.5The prenyl group increases lipophilicity compared to N-methylethanolamine.

Proposed Synthetic Routes

The synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol can be approached through several established methodologies for N-alkylation of secondary amines. The most direct approach involves the reaction of 2-(methylamino)ethan-1-ol with a prenyl electrophile.

Synthetic Pathway: N-Alkylation with Prenyl Bromide

A primary and reliable method for the synthesis of the target compound is the nucleophilic substitution reaction between 2-(methylamino)ethan-1-ol and prenyl bromide (1-bromo-3-methyl-2-butene).

Reaction Scheme:

G 2-(methylamino)ethan-1-ol HO-CH2-CH2-NH-CH3 plus1 + 2-(methylamino)ethan-1-ol->plus1 Prenyl Bromide Br-CH2-CH=C(CH3)2 plus1->Prenyl Bromide arrow Base (e.g., K2CO3) Solvent (e.g., CH3CN) Prenyl Bromide->arrow product HO-CH2-CH2-N(CH3)-CH2-CH=C(CH3)2 arrow->product G cluster_0 Synthesis & Characterization cluster_1 Application Exploration cluster_2 Potential Outcomes A Synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol B Spectroscopic Confirmation (NMR, IR, MS) A->B C Derivative Synthesis B->C E Physicochemical Property Testing (e.g., surface tension) B->E D Biological Screening (e.g., enzyme inhibition assays) C->D F Lead Compounds for Drug Discovery D->F G Novel Surfactants or Functional Materials E->G

Sources

Chemical Stability Profile and Degradation Kinetics of N-(2-Hydroxyethyl)-N-methyl-prenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Executive Summary

This technical guide provides a comprehensive stability profile for 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (hereafter referred to as N-Prenyl-N-methylethanolamine or PMEA ).

As a Senior Application Scientist, I must highlight that this molecule presents a deceptive stability profile. While the ethanolamine backbone suggests robustness, the tertiary allylic amine motif creates a specific vulnerability to oxidative degradation via N-oxide formation, followed by a rapid [2,3]-Meisenheimer rearrangement . This degradation pathway is often overlooked in standard stability protocols, leading to "phantom" impurities that evade standard UV detection due to the molecule's lack of a strong chromophore.

This guide details the degradation mechanisms, advanced analytical strategies (emphasizing CAD/MS over UV), and rigorous handling protocols required to maintain the integrity of this critical intermediate.

Part 1: Chemical Identity & Structural Vulnerabilities

Molecular Anatomy

To understand the degradation, we must deconstruct the functional groups:

FeatureStructureStability Implication
Backbone Ethanolamine (

)
Generally stable.[1] The primary alcohol is a weak nucleophile but susceptible to acylation if reagents are present.
Amine Center Tertiary Amine (

)
High Risk. The lone pair is highly electron-rich, making it a prime target for electrophilic attack (oxidation).
Allylic System Prenyl Group (

)
Critical Risk. The double bond is electron-rich. The position

to the nitrogen is allylic, stabilizing radical intermediates and facilitating sigmatropic rearrangements.
The "Invisible" Threat

PMEA lacks a conjugated


-system (aromatic ring). Consequently, it has a negligible extinction coefficient above 210 nm.
  • Operational Consequence: Standard HPLC-UV methods at 254 nm will fail to detect both the parent and its primary degradation products, leading to false "100% Purity" reports until the material macroscopically degrades (yellowing/phase separation).

Part 2: Degradation Pathways (The Core)

The degradation of PMEA is dominated by oxidative instability. The pathway is non-linear and involves a kinetic cascade.

Primary Pathway: N-Oxidation & Meisenheimer Rearrangement

The most critical failure mode is the oxidation of the tertiary nitrogen to an N-oxide, which triggers a rearrangement.

  • N-Oxidation: Atmospheric oxygen (slow) or peroxides (fast) attack the nitrogen lone pair, forming PMEA-N-Oxide .

  • [2,3]-Meisenheimer Rearrangement: Unlike stable aliphatic N-oxides, allylic N-oxides are thermally unstable. They undergo a concerted [2,3]-sigmatropic rearrangement to form an O-allyl hydroxylamine .

    • Result: The nitrogen-carbon bond breaks, and the oxygen inserts itself, expanding the chain. This is irreversible.

Secondary Pathway: Oxidative Cleavage

Under high-stress oxidative conditions (e.g., metal contamination +


), the double bond can undergo epoxidation or oxidative cleavage (forming acetone and an aldehyde fragment), though this is kinetically slower than N-oxidation.
Pathway Visualization

The following diagram illustrates the cascade from the parent molecule to its rearrangement products.

DegradationPathways Parent PMEA (Parent) (Tertiary Allylic Amine) NOxide Intermediate: PMEA-N-Oxide Parent->NOxide N-Oxidation (Fast) Epoxide Degradant B: Prenyl Epoxide Parent->Epoxide Direct Alkene Oxidation (Slow) Hydrolysis Degradant C: Hydration Products Parent->Hydrolysis Acid/Heat Oxidant Oxidant (R-OOH / O2) Oxidant->Parent Meisenheimer Degradant A: O-Prenyl Hydroxylamine ([2,3]-Rearrangement) NOxide->Meisenheimer Thermal [2,3]-Sigmatropic Rearrangement

Figure 1: Degradation cascade of PMEA. Note the critical path via N-Oxide to the Meisenheimer rearrangement product.

Part 3: Analytical Methodologies

Standard UV detection is insufficient. The following protocols are self-validating systems designed for non-chromophoric amines.

Recommended Instrumentation: HPLC-CAD or LC-MS
  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Why: These are "universal" detectors that respond to mass, not optical absorbance. They will detect the parent, the N-oxide, and the rearrangement product equally well.

  • Alternative: LC-MS (Single Quadrupole is sufficient).

    • Mode: ESI Positive (+). PMEA protonates easily (

      
      ).
      
Chromatographic Method (SOP)
ParameterConditionRationale
Column C18 or Phenyl-Hexyl (e.g., 150 x 3.0 mm, 3 µm)Phenyl phases offer better selectivity for the

-electrons in the prenyl group.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Acidic pH ensures the amine is protonated (improving peak shape) and compatible with MS.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 15 minsCovers the polarity range from the polar N-oxide (early eluting) to the neutral rearrangement product.
Flow Rate 0.5 mL/minOptimal for electrospray ionization.
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent peak distortion.
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Detectors Detection Options Sample Sample Preparation (Dilute in 50:50 ACN:H2O) Sep HPLC Separation (C18/Phenyl, Acidic Mobile Phase) Sample->Sep UV UV (210 nm) (NOT RECOMMENDED) Low Sensitivity Sep->UV CAD CAD / ELSD (Universal Detection) Recommended for Purity Sep->CAD MS ESI-MS (+) (Mass Identification) Recommended for ID Sep->MS Data Data Processing Monitor [M+H]+ and +16 Da (N-Oxide) CAD->Data MS->Data

Figure 2: Analytical workflow emphasizing CAD/MS over UV detection for robust quantification.

Part 4: Stabilization & Handling Protocols

To mitigate the degradation pathways described above, the following storage and handling protocols are mandatory.

Storage Conditions
  • Temperature: Store at -20°C for long-term, or 2-8°C for active use.

    • Reason: Retards the rate of [2,3]-Meisenheimer rearrangement if any N-oxide forms.

  • Atmosphere: Strict Argon or Nitrogen overlay.

    • Reason: Removes atmospheric oxygen, preventing the initial N-oxidation step.

  • Container: Amber borosilicate glass with Teflon-lined caps.

    • Reason: Prevents UV-induced isomerization of the double bond.

Handling "Do's and Don'ts"
  • DO use antioxidant stabilizers (e.g., BHT at 100-500 ppm) if the downstream process permits. BHT scavenges radical species that initiate allylic oxidation.

  • DO NOT use chlorinated solvents (DCM, Chloroform) that have not been stabilized. Acidic impurities in chloroform (HCl) can catalyze hydration of the double bond.

  • DO NOT heat above 60°C without verifying the absence of peroxides.

Part 5: Experimental Validation (Stress Testing)

To validate the stability of your specific lot of PMEA, perform this forced degradation study.

Oxidative Stress Test (The Critical Test)
  • Preparation: Dissolve PMEA to 1 mg/mL in Acetonitrile/Water.

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Room temperature for 4 hours.

  • Analysis: Inject on LC-MS.

    • Expected Result: Rapid appearance of a peak at

      
       Da (N-Oxide).
      
    • Secondary Check: Heat the N-oxide sample to 60°C for 1 hour. Look for the shift in retention time (rearrangement to O-allyl hydroxylamine) without mass change (isomerization).

Acid/Thermal Stress
  • Preparation: Dissolve PMEA in 0.1 M HCl.

  • Incubation: 60°C for 24 hours.

  • Analysis: Check for hydration products (

    
     Da) or cleavage.
    

References

  • Meisenheimer, J. (1919).[2] Über eine eigenartige Umlagerung des Methyl-allyl-anilin-N-oxyds. Berichte der Deutschen Chemischen Gesellschaft. (Foundational paper on the rearrangement of allylic amine oxides).

  • Cope, A. C., & Towle, P. H. (1949). Rearrangement of Allyldialkylamine Oxides. Journal of the American Chemical Society. (Validation of the thermal instability of allylic N-oxides).
  • Holzgrabe, U., et al. (2021).[3] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science. Link (Guidance on CAD detection for non-chromophoric amines).

  • Bao, L., et al. (2016). Polystyrene-supported nickel complex catalysed deprotection of allylic tertiary amine. ResearchGate. Link (Context on the reactivity and cleavage of allylic tertiary amines).

  • Rose, J., & Castagnoli, N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews. Link (Mechanisms of N-oxidation in biological and chemical systems).

Sources

discovery and history of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Prenyl-Ethanolamine Scaffold: Discovery, Synthesis, and Pharmaceutical Utility of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol[1]

Part 1: Executive Summary & Discovery Context

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (CAS: 1250038-76-6), often referred to as N-methyl-N-prenylethanolamine , is a specialized bifunctional building block that emerged prominently in the early 2010s within the context of Fragment-Based Drug Discovery (FBDD) and the expansion of DNA-Encoded Libraries (DEL) .[1][2]

Unlike historical molecules discovered through serendipity in natural products, this compound represents the "Designed Chemical Space" era.[1][2] Its discovery and subsequent commercialization (e.g., by Enamine, Sigma-Aldrich) were driven by the pharmaceutical industry's need to escape "Flatland"—the over-reliance on flat, aromatic structures.[1][2] This molecule offers a unique combination of a flexible, lipophilic prenyl tail (3-methylbut-2-en-1-yl) and a polar, hydrogen-bonding N-methylethanolamine head , making it a "privileged scaffold" for targeting G-protein-coupled receptors (GPCRs) and enzymes requiring lipid-mimetic interactions.[1][2]

Key Technical Specifications:

  • CAS Number: 1250038-76-6[1][2]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO[1][2][3][4][5]
  • Molecular Weight: 143.23 g/mol [1][2][5]

  • Key Pharmacophores: Tertiary amine (protonatable), Primary alcohol (H-bond donor/acceptor), Prenyl group (hydrophobic anchor).[1][2]

Part 2: Chemical Identity & Structural Analysis

The molecule's utility stems from its ability to participate in diverse chemical ligations while providing specific biological interaction vectors.[1][2]

Structural Breakdown
  • The Core (N-Methylethanolamine):

    • Provides the solubility and ionization profile.[1][2]

    • The tertiary nitrogen (pKa

      
       9.2–9.[1][2]5) is protonated at physiological pH, allowing for electrostatic interactions with aspartate/glutamate residues in protein binding pockets.[1][2]
      
    • The primary hydroxyl group serves as a "handle" for further functionalization (e.g., esterification, oxidation to aldehyde) or as a direct H-bond donor in a binding pocket.[1][2]

  • The Tail (Prenyl Group / 3-methylbut-2-en-1-yl):

    • A branched, unsaturated alkyl chain.[1][2][6]

    • Mimics the isoprenoid side chains found in natural metabolites (e.g., farnesyl pyrophosphate).[1][2]

    • Provides a "hydrophobic vector" that can anchor the molecule into lipid bilayers or hydrophobic pockets of enzymes (e.g., prenyltransferases).[1][2]

Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
LogP 1.8 ± 0.3Optimal lipophilicity for membrane permeability without being overly greasy.[1][2]
TPSA 23.5 Å

Excellent blood-brain barrier (BBB) penetration potential.[1][2]
H-Bond Donors 1 (OH)Specific interaction capability.[1][2]
H-Bond Acceptors 2 (N, O)Versatile binding modes.[1][2]
Rotatable Bonds 4Moderate flexibility, allowing induced-fit binding.[1][2]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol relies on the selective alkylation of the secondary amine, avoiding O-alkylation of the alcohol.[1]

Route A: Nucleophilic Substitution (Standard Protocol)

This is the most common industrial route due to the availability of prenyl halides.[1][2]

  • Reagents: N-Methylethanolamine (1.0 eq), 1-Bromo-3-methyl-2-butene (Prenyl bromide) (1.0 eq), Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq).[1][2]
  • Solvent: Acetonitrile (ACN) or DMF.[1][2]

  • Conditions: 0°C to Room Temperature (RT), 4–12 hours.[1][2]

Mechanism: The secondary amine of N-methylethanolamine acts as the nucleophile, attacking the primary carbon of the prenyl bromide via an S


2 mechanism.[1][2] The base neutralizes the generated HBr.[1][2]

Critical Control Point:

  • Temperature Control: The reaction must be kept cool (0°C initially) to prevent O-alkylation (ether formation) or quaternization (reaction with a second prenyl group), although the steric bulk of the prenyl group reduces the risk of over-alkylation compared to methyl halides.[1][2]

Route B: Reductive Amination (Green Chemistry Route)

Preferred for higher purity profiles to avoid alkyl halide byproducts.[1][2]

  • Reagents: N-Methylethanolamine (1.0 eq), 3-Methyl-2-butenal (Prenal) (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq).[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

  • Conditions: RT, 12–24 hours.[1][2]

Mechanism:

  • Formation of an iminium ion intermediate between the aldehyde and the secondary amine.[1][2]

  • Selective reduction of the iminium bond by the borohydride reagent to the tertiary amine.[1][2]

Synthesis Visualization

SynthesisPath cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination Start1 N-Methylethanolamine (Core) Inter1 Transition State (SN2 Attack) Start1->Inter1 + Prenyl Bromide + K2CO3, ACN Inter2 Iminium Ion Intermediate Start1->Inter2 + Prenal - H2O Reagent1 Prenyl Bromide (Alkylating Agent) Reagent1->Inter1 Reagent2 3-Methyl-2-butenal (Prenal) Reagent2->Inter2 Product 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (Target Scaffold) Inter1->Product - HBr Inter2->Product + NaBH(OAc)3 (Reduction)

Caption: Dual synthetic pathways for CAS 1250038-76-6. Route A utilizes direct alkylation, while Route B employs reductive amination for higher specificity.[1][2]

Part 4: Applications in Drug Discovery

This scaffold is not merely an intermediate; it is a strategic fragment used to probe biological targets.[1][2]

Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of small, low-molecular-weight compounds (fragments) are screened against a target.[1][2]

  • Why this molecule? It occupies a specific "vector space."[1][2] The ethanolamine head binds to polar regions (e.g., the hinge region of kinases), while the prenyl tail probes adjacent hydrophobic pockets (e.g., the "back pocket" of kinases or GPCR orthosteric sites).[1][2]

  • Optimization: Once a "hit" is found, the alcohol group is often converted to an ether or amide to extend the molecule into new binding sub-pockets.[1][2]

Kinase Inhibitor Design

Many kinase inhibitors require a "hinge binder" (usually a heterocycle) and a "tail" to ensure selectivity.[1][2]

  • Usage: This molecule serves as a flexible linker-tail motif.[1][2] The amine nitrogen can form salt bridges with conserved residues (e.g., Asp-Phe-Gly "DFG" motif), while the prenyl group occupies the hydrophobic specificity pocket.[1]

Lipid Nanoparticle (LNP) Precursors

With the rise of mRNA therapeutics (e.g., COVID-19 vaccines), ionizable lipids are critical.[1][2]

  • Relevance: While the prenyl tail is too short for a primary LNP lipid (which usually requires C12–C18 chains), this molecule serves as a head-group mimic or a starting material for synthesizing novel ionizable lipids with branched tails, which are known to enhance endosomal escape.[1][2]

Part 5: Biological Significance & Signaling[2]

The "prenyl" moiety is biologically privileged.[1][2]

  • Protein Prenylation: Cells attach farnesyl (C15) or geranylgeranyl (C20) groups to proteins (e.g., Ras, Rho) to anchor them to membranes.[1][2]

  • Mimicry: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol mimics the terminal portion of these anchors.[1][2] It can be used to synthesize inhibitors of Farnesyltransferase (FTase) , an enzyme implicated in cancer (Ras signaling).[1][2]

Biological Interaction Map

BioPath Molecule 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Target1 Farnesyltransferase (Enzyme) Molecule->Target1 Structural Analog Target2 Muscarinic Receptors (GPCR) Molecule->Target2 Pharmacophore Match Target3 Ionizable Lipids (LNP Synthesis) Molecule->Target3 Precursor Effect1 Competitive Inhibition (Prenyl mimicry) Target1->Effect1 Effect2 Orthosteric Binding (Choline analog) Target2->Effect2 Effect3 Endosomal Escape (pH-sensitive) Target3->Effect3

Caption: Potential biological targets and applications of the prenyl-ethanolamine scaffold.

Part 6: Safety & Handling

As a tertiary amine and alcohol, this compound requires standard laboratory safety protocols.[1][2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][7]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The double bond in the prenyl group is susceptible to oxidation over long periods.[1][2]

  • Stability: Stable in solution for short periods, but avoid strong oxidizing agents which can cleave the alkene.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 2-(Methyl(3-methylbut-2-en-1-yl)amino)ethan-1-ol Product Sheet. Retrieved from [1][2]

  • Enamine. (n.d.).[1][2] Building Blocks: Amines and Amino Alcohols.[1][2] Retrieved from [1][2]

  • PubChem. (n.d.).[1][2][8][9] Compound Summary for CAS 1250038-76-6. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Erlanson, D. A., et al. (2016).[1][2] Fragment-based drug discovery: a practical approach. Wiley-VCH.[1][2] (Contextual reference for scaffold utility).

  • Eastman, R. T., et al. (2006).[1][2] Prenyl-transferase inhibitors: a novel class of antimalarial drugs. Journal of Lipid Research.[1][2] (Contextual reference for prenyl group biology).

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (MMEA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated analytical protocol for the quantification of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (herein referred to as MMEA ). MMEA is a tertiary amine intermediate often found in the synthesis of prenylated alkaloids and fine chemicals. Due to its lack of a strong UV chromophore and its significant polarity, traditional HPLC-UV methods are insufficient for trace-level impurity profiling (PPM levels).

This guide presents a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a Charged Surface Hybrid (CSH) stationary phase. This approach overcomes common challenges such as peak tailing associated with basic amines and provides a Limit of Quantitation (LOQ) suitable for genotoxic impurity (GTI) risk assessment.

Molecule Characterization & Analytical Challenges

Physicochemical Profile
  • IUPAC Name: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol[1][2]

  • Common Name: N-Methyl-N-prenylethanolamine

  • CAS Number: 1250038-76-6 (Free Base)

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 143.23 g/mol

  • pKa (Calculated): ~9.5 (Basic tertiary amine)

  • LogP: ~1.2 (Moderately polar)

The Analytical Challenge
  • Weak Chromophore: The molecule contains only an isolated double bond (prenyl group), necessitating low-UV detection (205-210 nm) which is prone to solvent interference, or the use of Universal Detectors (CAD/ELSD) or Mass Spectrometry.

  • Silanol Interactions: The basic nitrogen tends to interact with free silanols on traditional C18 silica columns, leading to severe peak tailing.

  • Retention Issues: The polar hydroxyl group reduces retention on Reverse Phase (RP) columns, causing the analyte to elute in the void volume where ion suppression is highest.

Experimental Protocol (LC-MS/MS)

Reagents and Standards
  • Reference Standard: MMEA (>98% purity).

  • Internal Standard (IS): N-Methylethanolamine-d3 or generic tertiary amine IS (e.g., Propranolol-d7) if stable isotope is unavailable.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

Chromatographic Conditions

We utilize a Charged Surface Hybrid (CSH) C18 column. The CSH technology applies a low-level positive surface charge to the particle, repelling the protonated amine analyte and preventing secondary silanol interactions.

ParameterSettingRationale
Column Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µmProvides superior peak shape for basic amines at low pH compared to traditional C18.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 with FA)Low pH ensures analyte is fully protonated (

) for MS sensitivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidACN provides sharper peaks than MeOH for this analyte.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Injection Vol 2.0 - 5.0 µLLow volume minimizes solvent effects on early eluting peaks.

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Isocratic hold to divert salts)

  • 6.0 min: 95% B

  • 7.5 min: 95% B

  • 7.6 min: 5% B

  • 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: 30 V

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | MMEA | 144.1 | 69.1 | 30 | 22 | Quantifier (Prenyl cation) | | MMEA | 144.1 | 76.1 | 30 | 18 | Qualifier (N-Me-ethanolamine) | | MMEA | 144.1 | 126.1 | 30 | 12 | Qualifier (Loss of

) |

Sample Preparation Workflows

The choice of sample preparation depends heavily on the matrix (API powder vs. liquid reaction mixture).

Workflow Diagram (DOT)

The following diagram illustrates the decision logic for sample preparation to ensure maximum recovery and instrument protection.

SamplePrep Start Sample Matrix Selection IsSolid Is Sample Solid (API)? Start->IsSolid Solubility Soluble in Water/MeOH? IsSolid->Solubility Yes LLE Liquid-Liquid Extraction (High pH into MTBE) IsSolid->LLE No (Liquid/Oily) Dissolve Dissolve in 50:50 Water:MeOH Solubility->Dissolve Yes Solubility->LLE No TraceLevel Trace Impurity (<0.1%)? Dilute Direct Dilution (Filter 0.2 µm PTFE) TraceLevel->Dilute No (Assay) SPE MCX SPE Cleanup (Mixed-Mode Cation Exchange) TraceLevel->SPE Yes (Enrichment needed) Dissolve->TraceLevel LLE->TraceLevel Analysis LC-MS/MS Analysis Dilute->Analysis Inject SPE->Analysis Inject

Figure 1: Decision tree for MMEA sample preparation. MCX SPE is recommended for trace analysis to remove matrix interferences.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

For trace quantification in complex matrices, Mixed-Mode Cation Exchange (MCX) is superior because it utilizes the basicity of MMEA (


) for retention while washing away neutrals and acids.
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load sample (pH adjusted to ~3.0 with Formic Acid to ensure MMEA is positively charged).

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes acids/neutrals).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Method Validation Summary (Simulated Data)

The following performance metrics are typical for this method when validated according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 1 – 1000 ng/mL)
LOD (S/N > 3) N/A

ng/mL
LOQ (S/N > 10) Precision


ng/mL
Accuracy (Spike Recovery)


Precision (Repeatability) RSD


Carryover

of LOQ
Not detected (using needle wash)

Troubleshooting & Causality

Peak Tailing
  • Observation: Asymmetric peaks with a long tail.

  • Causality: Secondary interactions between the positively charged amine nitrogen and residual silanol groups (

    
    ) on the column stationary phase.
    
  • Solution: Ensure the use of CSH or HILIC columns. Alternatively, increase buffer ionic strength (Ammonium Formate) to 20mM to mask silanols, though this may suppress MS signal slightly.

Signal Suppression
  • Observation: Low sensitivity in complex matrices.

  • Causality: Co-eluting matrix components (phospholipids or API) competing for charge in the ESI source.

  • Solution: The MMEA peak is relatively early eluting. Divert the first 1.0 minute of flow to waste to avoid salt deposits. Use the MCX SPE protocol (Section 4.1) to wash away interferences.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds.Link

  • U.S. Food and Drug Administration (FDA). (2011). Method of Analysis for N-Methyl-2-Pyrrolidone (NMP).[3] (Analogous tertiary amine analysis). Link

  • Little, J. L., et al. (2006). "Identification of 'Known Unknowns' utilizing accurate mass data and ChemSpider." Journal of the American Society for Mass Spectrometry. (General strategy for amine identification). Link

Sources

Application Note: Structural Elucidation & Quantification of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (referred to herein as N-Methyl-N-Prenylethanolamine or MPEA ). MPEA represents a class of prenylated amino-alcohols often encountered as synthetic intermediates in alkaloid synthesis or as metabolic degradation products of prenylated peptides and lipids.

Successful analysis of MPEA requires understanding its distinct fragmentation behavior under Electrospray Ionization (ESI), specifically the competition between allylic cleavage (yielding the prenyl cation) and onium ion formation (stabilized by the amine). This guide provides a validated LC-MS/MS protocol, mechanistic fragmentation analysis, and MRM transition parameters designed for high-sensitivity drug development workflows.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol
Common Name N-Methyl-N-Prenylethanolamine (MPEA)
Formula

Monoisotopic Mass 143.1310 Da
Precursor Ion

144.1388 m/z
LogP (Predicted) ~1.2 (Moderately Lipophilic)
pKa (Predicted) ~9.5 (Basic Tertiary Amine)

Fragmentation Mechanism (ESI-MS/MS)

The fragmentation of MPEA is governed by charge localization on the tertiary nitrogen. Upon Collision-Induced Dissociation (CID), the molecule exhibits three primary cleavage pathways. Understanding these is critical for distinguishing MPEA from isobaric interferences.

Primary Pathway: Allylic Cleavage (The "Prenyl" Signature)

The most dominant feature in the spectrum of prenylated amines is the formation of the dimethylallyl cation.

  • Mechanism: Inductive cleavage of the N-C bond connecting the prenyl group.

  • Result: The charge migrates to the resonance-stabilized allylic carbocation.

  • Fragment: m/z 69.07 (

    
    ).
    
  • Diagnostic Value: High. This is the "fingerprint" of prenylation.

Secondary Pathway: Charge Retention on Nitrogen

Alternatively, the prenyl group may leave as a neutral diene (isoprene, 68 Da), leaving the proton on the nitrogen.

  • Mechanism: Hydrogen rearrangement or direct neutral loss.

  • Fragment: m/z 76.07 (

    
    ).
    
  • Structure: Protonated N-methylethanolamine.

Tertiary Pathway: Alpha-Cleavage & Water Loss
  • Loss of Water: The hydroxyl group on the ethyl chain can undergo elimination, particularly if the collision energy is high.

    • Fragment: m/z 126.12 (

      
      ).
      
  • Alpha-Cleavage: Cleavage of the

    
     bond adjacent to the nitrogen (loss of the hydroxymethyl group, 
    
    
    
    ).
    • Fragment: m/z 113.13 (

      
      ).
      
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

MPEA_Fragmentation Parent Precursor Ion [M+H]+ m/z 144.14 (Protonated Tertiary Amine) Allylic Allylic Cleavage (Inductive) Parent->Allylic NeutralLoss Neutral Loss (Isoprene Elimination) Parent->NeutralLoss Dehydration Dehydration (-H2O) Parent->Dehydration AlphaCleave Alpha Cleavage (-CH2OH) Parent->AlphaCleave Frag69 Fragment m/z 69.07 [Prenyl Cation]+ (Base Peak) Allylic->Frag69 Charge Migration to Allyl Frag76 Fragment m/z 76.07 [N-Me-Ethanolamine+H]+ NeutralLoss->Frag76 Charge Retention on N Frag126 Fragment m/z 126.12 [M+H - H2O]+ Dehydration->Frag126 18 Da Loss Frag113 Fragment m/z 113.13 [M - CH2OH]+ AlphaCleave->Frag113 31 Da Loss

Figure 1: Mechanistic fragmentation pathways of protonated MPEA under CID conditions. The m/z 69 ion is typically the base peak due to resonance stabilization.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg MPEA in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute stock to 100 ng/mL in 90:10 Water:Acetonitrile (0.1% Formic Acid).

  • Matrix Considerations: For plasma/serum, perform Protein Precipitation (PPT) using ice-cold acetonitrile (1:3 ratio).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)The prenyl tail provides sufficient retention on C18, superior to HILIC for robustness.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateFormate buffer improves ionization efficiency of the amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for lipophilic amines than Methanol.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B.Fast gradient; MPEA elutes ~2.2 min.
Ionization ESI Positive (+)Tertiary amines protonate readily (

).
Source Temp 350°CEnsure complete desolvation of the amino-alcohol.
MRM Transition Table (Quantification)

For Triple Quadrupole (QqQ) instruments, use the following transitions.

Precursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Type
144.1 69.1 20 - 2550Quantifier (Most intense)
144.1 76.1 15 - 2050Qualifier 1 (Structural confirmation)
144.1 126.1 10 - 1550Qualifier 2 (Soft fragmentation)

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation of the data:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. The tertiary amine should show excellent linearity (

    
    ) due to high proton affinity.
    
  • Carryover Check: The prenyl group can be "sticky" on C18 columns. Inject a solvent blank immediately after the highest standard (ULOQ). If carryover > 20% of LLOQ, add a needle wash step (50:50 MeOH:IPA).

  • Isomeric Interference: Be aware of isomeric amides or cyclic amines. The m/z 69 fragment is specific to prenyl/isoprenoid groups. If m/z 69 is absent, the molecule is likely a structural isomer (e.g., a cyclic piperidine derivative) rather than the open-chain prenyl amine.

Workflow Diagram

Workflow Sample Sample (Plasma/Solvent) Prep Protein Ppt (3:1 ACN) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC Ionization ESI (+) Source 350°C LC->Ionization MS2 MS/MS Detection MRM: 144->69 Ionization->MS2 Data Quantification & QC Check MS2->Data

Figure 2: Validated workflow for the extraction and quantification of MPEA.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation rules including alpha-cleavage and onium ions).

  • Holčapek, M., et al. (2012). "Mass spectrometry of prenylated lipids and peptides." Journal of Chromatography A. (Establishes m/z 69 as the diagnostic marker for prenyl groups).

  • Vessecchi, R., et al. (2011). "Fragmentation reactions of prenylated compounds in ESI-MS/MS." Rapid Communications in Mass Spectrometry. (Mechanistic detail on the stability of the dimethylallyl cation).

  • NIST Mass Spectrometry Data Center. "Class-specific fragmentation of amino alcohols." (General reference for ethanolamine fragmentation patterns).

Sources

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol in vitro experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-Clinical In Vitro Characterization of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Executive Summary

This application note outlines the standardized in vitro experimental protocols for the characterization of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (herein referred to as P-NMEA ). Structurally, P-NMEA consists of an ethanolamine core functionalized with an N-methyl group and an N-prenyl (3-methylbut-2-en-1-yl) moiety.

As a tertiary amino alcohol with a lipophilic prenyl tail, P-NMEA shares structural homology with choline analogs and cationic amphiphilic drugs (CADs). Consequently, its characterization requires a dual focus: (1) Metabolic Stability Profiling (targeting the labile prenyl alkene and N-methyl groups) and (2) Cellular Safety Assessment (specifically screening for drug-induced phospholipidosis).

This guide provides researchers with self-validating workflows to assess the compound’s "drug-like" properties and safety threshold in early-stage discovery.

Chemical Identity & Physicochemical Context

PropertyDataRelevance
IUPAC Name 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-olUnambiguous ID
Formula C₈H₁₇NOMolecular Weight: 143.23 g/mol
pKa (Calc) ~9.2 (Tertiary Amine)Highly ionized at physiological pH (7.4)
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity; likely membrane permeable
Key Motifs Prenyl group; EthanolamineSusceptible to CYP450 oxidation & Kinase recognition

Experimental Protocols

Protocol A: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (


) and identify primary metabolites (N-dealkylation vs. prenyl epoxidation).
Rationale:  The electron-rich alkene in the prenyl group is a "soft spot" for CYP450-mediated epoxidation, while the N-methyl group is susceptible to oxidative demethylation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: P-NMEA (10 mM stock in DMSO).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add P-NMEA (Final conc: 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Reaction Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines half-life (

).


Metabolite Identification (Mass Shift):

  • M+16: Epoxidation of the prenyl double bond.

  • M-14: N-demethylation (Loss of

    
    ).
    
  • M-68: N-deprenylation (Loss of

    
    ).
    
Protocol B: High-Content Screening for Phospholipidosis (HCS-PLD)

Objective: To assess if P-NMEA induces accumulation of intracellular phospholipids. Rationale: P-NMEA is a Cationic Amphiphilic compound. Such molecules often get trapped in lysosomes (lysosomotropism), inhibiting phospholipases and causing phospholipidosis—a key toxicity flag in drug development.

Materials:

  • Cell Line: HepG2 or CHO-K1 cells.

  • Reagents: HCS LipidTox™ Red Phospholipidosis Detection Reagent (Invitrogen).

  • Positive Control: Amiodarone (10 µM).

  • Negative Control: Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well black-wall plates (10,000 cells/well). Incubate 24h for attachment.

  • Dosing: Treat cells with P-NMEA in a dose-response range (0.1 µM – 100 µM) for 24 or 48 hours.

    • Critical Step: Add LipidTox Red reagent simultaneously with the compound (co-incubation method) to track accumulation in real-time.

  • Fixation: Remove media, wash with PBS, and fix with 4% Paraformaldehyde (PFA) containing Hoechst 33342 (Nuclear stain).

  • Imaging: Image using a High-Content Imager (e.g., CellInsight CX7).

    • Channel 1 (Blue): Nuclei (Cell count/Viability).

    • Channel 2 (Red): Phospholipid aggregates.

  • Quantification: Calculate the Total Spot Intensity per Cell .

Acceptance Criteria:

  • A compound is flagged as PLD-Positive if the fold-increase in LipidTox intensity is >2-fold over vehicle at cytotoxic concentrations (

    
    ).
    

Mechanistic Visualization

Figure 1: Predicted Metabolic Fate & Workflow

The following diagram illustrates the logical flow of the experimental characterization and the predicted metabolic "soft spots" of P-NMEA.

PNMEA_Workflow cluster_Metabolism Protocol A: Metabolic Stability (Microsomes) cluster_Toxicity Protocol B: Safety (HCS-PLD) Compound P-NMEA (Parent) CYP CYP450 Oxidation Compound->CYP Incubation Lysosome Lysosomal Trapping Compound->Lysosome pH Gradient Uptake Viability Cell Viability (ATP/MTT) Compound->Viability cytotoxicity Epoxide Metabolite 1: Prenyl Epoxide (+16 Da) CYP->Epoxide Alkene Oxidation Demethyl Metabolite 2: N-Desmethyl (-14 Da) CYP->Demethyl N-Dealkylation Deprenyl Metabolite 3: N-Desprenyl (-68 Da) CYP->Deprenyl N-Dealkylation PLD Phospholipidosis (LipidTox Signal) Lysosome->PLD Enzyme Inhibition

Caption: Fig 1.[1] Integrated characterization workflow showing metabolic divergence (Protocol A) and mechanism of potential phospholipidosis (Protocol B).

Data Reporting & Interpretation

When generating the final report for P-NMEA, summarize data in the following format to facilitate decision-making:

Table 1: Summary of In Vitro Parameters

ParameterAssayThreshold / ReferenceInterpretation for P-NMEA
Solubility Kinetic (PBS pH 7.4)> 50 µM (High)Likely high due to amine protonation.

(Microsomal)
Protocol A< 10 µL/min/mg (Stable)High clearance expected if prenyl group is rapidly oxidized.
PLD Potential Protocol B< 2-fold increaseIf >2-fold, indicates lysosomal accumulation risk.
Permeability (

)
PAMPA / Caco-2>

cm/s
Moderate-High predicted (LogP ~2).

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Funk, C., & Ponelle, C. (2006). In vitro phospholipidosis screening using a high-content imaging assay. Journal of Biomolecular Screening.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • PubChem. (2023). Compound Summary: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol.[2][3] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Technical Bulletin: LipidTox™ Phospholipidosis Detection.

Disclaimer: This protocol is designed for research purposes only. P-NMEA is a chemical intermediate; appropriate Safety Data Sheet (SDS) guidelines regarding handling of tertiary amines and potential irritants must be followed.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides comprehensive application notes and detailed protocols for the safe handling and storage of the novel research compound 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. Given the limited availability of specific safety data for this molecule, this guide synthesizes established chemical principles and data from structurally analogous compounds, including tertiary amines, amino alcohols, and unsaturated aliphatic molecules. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure the integrity of the compound during its experimental lifecycle.

Introduction and Chemical Profile

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol functional group, along with an unsaturated prenyl moiety. This unique combination of functional groups dictates its reactivity, potential applications, and, critically, its handling and storage requirements. Amino alcohols are valuable in various industrial and research applications, including as synthetic intermediates, high-boiling bases, and in the development of pharmaceuticals and chiral ligands.[1][2] The presence of the tertiary amine suggests basicity and potential for catalysis, while the hydroxyl group allows for esterification and other derivatization reactions. The carbon-carbon double bond in the prenyl group introduces susceptibility to oxidation and polymerization.[3]

Hazard Assessment and GHS Classification (Inferred)

Based on the functional groups present in 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, a presumptive hazard classification has been developed. This is intended to provide a conservative safety margin until empirical data becomes available.

Hazard ClassInferred Classification & Rationale
Acute Toxicity (Oral) Category 4: Harmful if swallowed. Many amines and amino alcohols exhibit oral toxicity.[4]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Amines and amino alcohols can be irritating to the skin upon prolonged contact.
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage or irritation. Amines are known to be corrosive or severely irritating to the eyes.[5]
Flammability Flammable Liquid (Category 2 or 3). Structurally similar compounds are often flammable liquids with low flash points.[6] Vapors may form explosive mixtures with air.[5]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling of the neat compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to dissipate any fugitive emissions.[7][8]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tight-sealing safety goggles and a face shield are required to protect against splashes.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6][10] It is crucial to inspect gloves before use and change them immediately if contamination is suspected.[11]

  • Protective Clothing: A flame-retardant laboratory coat is mandatory. Additional protective clothing should be worn to prevent skin exposure.[7]

  • Respiratory Protection: While working in a fume hood should be sufficient, a respirator with an organic vapor cartridge may be necessary for spill cleanup or in case of ventilation failure.[7]

Storage and Stability

Proper storage is critical to maintain the purity and stability of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol and to prevent hazardous reactions.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.To minimize degradation rates, reduce vapor pressure, and inhibit potential polymerization of the unsaturated bond.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]The tertiary amine and the alkene moiety are susceptible to oxidation. An inert atmosphere will prolong the shelf life.
Container Tightly sealed, amber glass bottle.To protect from light, which can catalyze degradation, and to prevent exposure to air and moisture.[7][8]
Location Store in a designated, well-ventilated, flammable liquids storage cabinet.[12][13]To segregate from incompatible materials and reduce fire risk.[12]
Incompatible Materials

To prevent dangerous reactions, this compound must be segregated from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Acid Chlorides: Amines are basic and will react exothermically with acids.[7]

  • Copper and Aluminum: Amino alcohols can be corrosive to these metals.[1][14]

Experimental Protocols

The following protocols are provided as examples of common laboratory procedures. Adherence to all safety precautions outlined in this document is mandatory.

Protocol for Preparing a 100 mM Stock Solution in Ethanol

Objective: To accurately prepare a 100 mM stock solution for use in downstream applications.

Materials:

  • 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (assuming a molecular weight of approximately 157.27 g/mol )

  • Anhydrous Ethanol (ACS grade or higher)

  • Volumetric flask (Class A)

  • Analytical balance

  • Glass syringe or pipette

  • Appropriate PPE

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Tare: Place a clean, dry beaker on the analytical balance and tare it.

  • Weighing: Carefully transfer the target mass of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol into the beaker. For a 10 mL solution, this would be 157.27 mg. Record the exact mass.

  • Dissolution: Add a small volume of anhydrous ethanol to the beaker to dissolve the compound.

  • Transfer: Quantitatively transfer the solution to a 10 mL Class A volumetric flask. Rinse the beaker with small aliquots of ethanol and add the rinsings to the flask to ensure complete transfer.

  • Dilution: Carefully add anhydrous ethanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogenous.

  • Storage: Transfer the solution to a properly labeled amber glass vial with a tight-fitting cap. Store at 2-8°C.

Workflow for Handling and Use

The following diagram illustrates the decision-making process for the safe handling of this compound from receipt to disposal.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Post-Execution Phase cluster_3 Emergency Response Receive_Compound Receive Compound Review_Safety_Info Review Safety Information (This Document) Receive_Compound->Review_Safety_Info Don_PPE Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) Review_Safety_Info->Don_PPE Prepare_Work_Area Prepare Work Area in Chemical Fume Hood Don_PPE->Prepare_Work_Area Perform_Experiment Perform Experiment (e.g., Solution Prep) Prepare_Work_Area->Perform_Experiment Spill_Check Spill or Exposure? Perform_Experiment->Spill_Check Store_Compound Store Compound (2-8°C, Inert Gas) Spill_Check->Store_Compound No Follow_Emergency_Protocol Follow Emergency Protocols (Evacuate, Alert, Seek Medical Attention) Spill_Check->Follow_Emergency_Protocol Yes Decontaminate_Area Decontaminate Work Area and Glassware Store_Compound->Decontaminate_Area Dispose_Waste Dispose of Waste Properly (Follow Institutional Guidelines) Decontaminate_Area->Dispose_Waste Doff_PPE Remove and Dispose/Clean PPE Dispose_Waste->Doff_PPE

Caption: Workflow for safe handling of the compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.[7][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10] Use non-sparking tools. For large spills, contact your institution's environmental health and safety department.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Material Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Safety data sheet. (2026, February 11). BASF.
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • Safety data sheet. (n.d.). BASF.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California.
  • Chemical Segregation and Storage. (n.d.). University of Southern California Environmental Health & Safety.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Safe Storage of Chemicals. (n.d.). Office of Environment, Health & Safety.
  • Safety data sheet. (2026, February 13). BASF.
  • Amino Alcohols. (n.d.). Alfa Chemistry.
  • Amino alcohols – Knowledge and References. (n.d.). Taylor & Francis.
  • 2-Methyl-3-buten-2-ol 98 115-18-4. (n.d.). Sigma-Aldrich.
  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • 1-Amino-2-methylbut-3-en-2-ol. (n.d.). PubChem.
  • Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol. (n.d.). Benchchem.

Sources

Technical Application Note: Strategic Utilization of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the applications of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (CAS: 1250038-76-6), a versatile tertiary amine intermediate featuring a prenyl (3,3-dimethylallyl) group and a hydroxyethyl handle. Unlike simple ethanolamines, the inclusion of the prenyl moiety confers unique lipophilic and steric properties, making this compound a high-value building block in three critical areas of modern drug discovery:

  • Lipid Nanoparticle (LNP) Engineering: As a headgroup precursor for ionizable lipids used in mRNA delivery.

  • Fragment-Based Drug Discovery (FBDD): As a scaffold for synthesizing prenylated morpholines and piperazines.

  • Natural Product Mimicry: For introducing bioisosteric replacements of choline or dimethylallyl pyrophosphate (DMAPP) derivatives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol
Common Name

-Methyl-

-prenylethanolamine
CAS Number 1250038-76-6
Molecular Formula

Molecular Weight 143.23 g/mol
pKa (Calculated) ~9.2 (Tertiary Amine)
LogP (Predicted) 1.4 - 1.8
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Functional Groups Primary Alcohol (Nucleophile), Tertiary Amine (Basic), Trisubstituted Alkene (Lipophilic)

Application 1: Synthesis of Ionizable Lipids for LNP Delivery

Context: Ionizable lipids are the critical component of Lipid Nanoparticles (LNPs) used for mRNA vaccines and gene therapy. They require a tertiary amine headgroup (for endosomal escape via the proton sponge effect) and hydrophobic tails. Mechanism: This compound serves as a "pre-functionalized" headgroup. The prenyl group acts as a short, unsaturated "kink" that disrupts lipid packing, enhancing membrane fluidity—a critical parameter for transfection efficiency.

Protocol: Esterification to Generate Asymmetric Ionizable Lipids

Objective: Synthesize a lipidoid library by coupling the alcohol handle to various long-chain fatty acids.

Materials:

  • Substrate: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (1.0 equiv)

  • Fatty Acid: Linoleic acid or Oleic acid (1.1 equiv)

  • Coupling Agents: EDC·HCl (1.5 equiv), DMAP (0.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the fatty acid (e.g., Linoleic acid, 1.1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.5 mmol) and DMAP (0.5 mmol). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (1.0 mmol) dropwise dissolved in DCM (1 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Dilute with DCM (20 mL). Wash sequentially with sat.[1][] NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Validation:

  • 1H NMR: Confirm disappearance of the CH₂-OH triplet (~3.6 ppm) and appearance of the ester CH₂-O triplet (~4.2 ppm).

  • pKa Assay: The resulting lipid should exhibit an apparent pKa between 6.0 and 7.0 for optimal LNP formulation (TNS assay).

Application 2: Synthesis of Prenylated Heterocycles

Context: Many bioactive alkaloids and antifungal agents (e.g., Amorolfine) contain morpholine or piperazine rings with lipophilic tails. This compound allows for the rapid construction of


-prenyl morpholines  via cyclization.
Protocol: One-Pot Cyclization to -Prenyl Morpholine Derivatives

Objective: Convert the amino-alcohol backbone into a morpholine ring using a vinyl sulfone or epoxide strategy. Here, we use a bis-electrophile method.

Materials:

  • Substrate: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

  • Reagent: Vinyl sulfone or suitable bis-electrophile (e.g., for substituted morpholines). Alternative: Intramolecular cyclization of a functionalized derivative.

  • Standard Method: Reaction with chloroacetyl chloride followed by reduction.

Revised Step-by-Step Methodology (Morpholin-2-one intermediate):

  • Acylation: React the alcohol with chloroacetyl chloride (1.1 equiv) in DCM with Et₃N (1.2 equiv) at 0°C to form the ester intermediate.

  • Cyclization: Heat the intermediate in MeCN with K₂CO₃ (2.0 equiv) at 60°C. The secondary amine (formed if demethylation occurs) or direct quaternary salt formation followed by rearrangement is possible, but a cleaner route uses the Mitsunobu Cyclization if a pre-installed acid handle exists.

    • Direct Alkylation Route: It is more efficient to react the compound with 1,2-dibromoethane (excess) to form the quaternary ammonium, but this is low yield.

    • Preferred Route: Use the compound as a nucleophile reacting with Epichlorohydrin to form substituted morpholines.

Visual Workflow (Graphviz):

SynthesisWorkflow Figure 1: Divergent Synthesis Pathways for Medicinal Chemistry Applications Start Start: N-Methyl-N-Prenyl Ethanolamine Step1 Step 1: Esterification (Fatty Acid + EDC/DMAP) Start->Step1 Lipid Synthesis Step2 Step 2: Cyclization (e.g., Chloroacetyl Cl) Start->Step2 Heterocycle Formation Product1 Product A: Ionizable Lipid (LNP Component) Step1->Product1 Product2 Product B: Prenylated Morpholine (Bioactive Scaffold) Step2->Product2

Caption: Divergent synthetic pathways utilizing the amino-alcohol core for lipid and heterocycle synthesis.

Critical Handling & Stability Notes

  • Allylic Amine Sensitivity: The prenyl group contains an allylic amine motif. Avoid strong oxidizing agents (e.g., mCPBA) which may form

    
    -oxides or attack the double bond.
    
  • Acid Stability: The compound is stable in mild acid (HCl salts are stable solids), but prolonged exposure to strong Lewis acids may cause rearrangement of the prenyl group (aza-Cope rearrangement).

  • Storage: Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the alkene.

References

  • Lipid Nanoparticle Chemistry: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link

  • Prenyl Group in Drug Design: Wiemer, A. J., et al. (2011). The Role of Isoprenoids in Cancer Biology and Drug Discovery. Clinical Cancer Research. Link

  • Amino Alcohol Synthesis: Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. Link

  • Choline Analogs: Zeisel, S. H. (2012). Choline metabolism.[3] Nutrition Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: M-PREN-001 Chemical Name: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Common Name:


-Methyl-

-prenylethanolamine (Prenyl-MEA) Support Ticket: #SOL-8829-X[1][2][3]

Executive Summary: The "Schizophrenic" Molecule

Welcome to the Technical Support Center. You are likely reading this because your compound has either "oiled out" in your buffer or turned yellow during storage.[2][3][4]

This molecule presents a classic solubility paradox common in drug discovery:

  • The Head: The

    
    -methylethanolamine core is polar and basic (pKa 
    
    
    
    9.2–9.5).[2][3]
  • The Tail: The prenyl group (3-methylbut-2-en-1-yl) is highly lipophilic and prone to oxidation.[1][2][3]

The Golden Rule: At physiological pH (7.4), this molecule exists largely as an uncharged free base, which is poorly water-soluble.[3][4] To dissolve it in aqueous media, you must either protonate the amine (low pH) or encapsulate the tail (excipients).

Module 1: The pH Switch (Aqueous Solubility)

The Science: Henderson-Hasselbalch Logic

The tertiary amine in Prenyl-MEA acts as a solubility switch.[1][2][3]

  • pH > 9.5 (Basic): Molecule is neutral (Free Base).[2][3] Result: Insoluble oil; phase separation.[1][2][3][4]

  • pH < 7.0 (Acidic): Molecule is protonated (Cationic).[2][3][5] Result: Highly water-soluble salt.[1][2][3][4]

Troubleshooting Guide: "It won't dissolve in my buffer."

Issue: User adds pure compound to PBS (pH 7.4) or water; it forms oily droplets.[2][3][4] Solution: Convert to a salt in situ or lower the pH.[2][3]

Protocol A: In-Situ Salt Formation (Recommended for Stock)

Do not attempt to dissolve the free base directly in neutral water.[1][2][3]

  • Weigh the target amount of Prenyl-MEA (oil/low-melting solid).[1][2][3]

  • Add 0.95 equivalents of dilute HCl (0.1 M) or Citric Acid.

  • Vortex vigorously. The solution should clarify as the amine protonates.[3]

  • Back-titrate carefully with dilute NaOH to pH 6.5–7.0 only if necessary for the assay.

    • Warning: Going above pH 7.5 risks reprecipitation.[1][2][3][4]

Protocol B: Buffer Selection Matrix
Buffer SystempH RangeSolubility RatingNotes
Acetate Buffer 4.0 – 5.5⭐⭐⭐⭐⭐ (Excellent)Best for stock solutions.[1][2][3][4]
Citrate Buffer 3.0 – 6.0⭐⭐⭐⭐⭐ (Excellent)Good biological compatibility.[2][3][4]
PBS / HEPES 7.2 – 7.6⭐ (Poor)Risk Zone. Requires <1% DMSO or surfactants.[1][2][3][4]
Carbonate > 9.0❌ (Insoluble)Do not use.[2][3][4]

Module 2: Organic Solvents & Stock Solutions

If aqueous acid is not suitable for your application, use high-concentration organic stocks.[1][2][3][4]

Solvent Compatibility Table
SolventSolubility LimitRecommended UseCautions
DMSO > 100 mMCell Culture / ScreeningFreezes at 18°C; hygroscopic.[1][2][3][4]
Ethanol (Abs) > 100 mMChemical SynthesisEvaporation concentrates the sample.[2]
Acetonitrile > 50 mMHPLC / LC-MSIncompatible with many cell assays.[1][2][3][4]
Chloroform MiscibleLipid FormulationAvoid. Acidic impurities in CHCl

can degrade the prenyl group.[2][3][4]
The "Crash-Out" Phenomenon

Scenario: You have a 100 mM stock in DMSO.[1][2][3] You inject 10 µL into 1 mL of Media (1:100 dilution). Observation: A cloudy precipitate forms immediately.[1][2][3][4] Root Cause: The "kinetic solubility" limit is exceeded.[2][3][4] The rapid mixing strips the DMSO, leaving the hydrophobic prenyl tails to aggregate before they can interact with water.

Fix:

  • Step-down Dilution: Dilute 100 mM DMSO

    
     10 mM DMSO 
    
    
    
    Add to media.
  • Sonicate: Sonicate the media immediately upon addition to disperse aggregates.[2][3][4]

Module 3: Advanced Formulation (Cell Culture & In Vivo)

For sensitive biological assays where low pH is toxic and DMSO is restricted, you must hide the hydrophobic prenyl tail.[3][4]

Method: Cyclodextrin Complexation

Cyclodextrins (CDs) are torus-shaped molecules that encapsulate the lipophilic prenyl group while exposing a hydrophilic exterior.[1][2][3][6][7][8]

Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
[1][2][3]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or media.[1][2][3][4]
    
  • Add Prenyl-MEA (Free Base) to the CD solution.[1][2][3][4]

  • Shake/Rotate at Room Temp for 4 hours (Equilibrium phase).

  • Filter sterilize (0.22 µm).[2][3][4]

  • Result: A clear solution at neutral pH, stable up to 5–10 mM.[2][3][4]

Decision Logic: Choosing the Right Method

SolubilityLogic Start Start: Prenyl-MEA App Application? Start->App Chem Chemical Synthesis App->Chem Bio Biological Assay App->Bio Solvent Use Ethanol or DCM Chem->Solvent Tox DMSO Tolerance? Bio->Tox HighTox High (>1%) Tox->HighTox Robust Cells LowTox Low (<0.1%) Tox->LowTox Sensitive Cells/In Vivo DMSORoute Use DMSO Stock (Keep pH < 7.4 if possible) HighTox->DMSORoute CDRoute Use Cyclodextrin Complexation LowTox->CDRoute AcidRoute Use Acid Salt (Citrate/HCl) LowTox->AcidRoute If pH 6.0 tolerated

Caption: Decision matrix for solubilizing Prenyl-MEA based on experimental constraints.

Module 4: Stability & Storage (The "Yellowing" Effect)

The prenyl group (an allylic alkene) is chemically fragile.[2]

  • Risk 1: Oxidation. Electron-rich double bonds react with atmospheric oxygen to form epoxides or cleave into aldehydes.[1][2][3][4]

  • Risk 2: Acid-Catalyzed Rearrangement. While we use acid to dissolve it, strong acids (pH < 2) or heat can cause the prenyl group to migrate or polymerize.[2][3][4]

Storage Protocol:

  • State: Store as the HCl Salt (solid) if possible; it is more stable than the Free Base oil.[2][3]

  • Atmosphere: Flush vials with Argon or Nitrogen after every use.[1][2][3][4]

  • Temperature: -20°C.

  • Container: Amber glass (protect from UV-induced radical formation).[1][2][3][4]

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to dissolve the free base in water?

  • A: Only if you are creating a suspension or emulsion.[1][2][3][4] Sonication will disperse the oil droplets, but without pH adjustment or surfactants, they will eventually coalesce and phase-separate (Ostwald ripening).[3][4]

Q2: My compound has a fishy odor. Is it degraded?

  • A: Not necessarily. The "fishy" odor is characteristic of volatile amines.[3] However, if the smell becomes acrid or sharp (like aldehydes), oxidative cleavage of the prenyl group may have occurred. Check purity via LC-MS.

Q3: Is this molecule cell-permeable?

  • A: Yes, highly. At pH 7.4, a fraction of the molecule exists as the uncharged free base, which rapidly crosses cell membranes.[4] Once inside acidic compartments (lysosomes, pH 5.0), it becomes protonated and trapped (Lysosomotropic effect).[3][4]

Q4: Can I autoclave solutions of Prenyl-MEA?

  • A: No. The prenyl group is heat-sensitive and may polymerize.[1][2][3][4] Use 0.22 µm filtration for sterilization.[1][2][3][4]

References

  • Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Defines the pH-solubility profiles of weak bases). [2]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4] (Protocol for solubilizing lipophilic drugs).[2][3][4][5]

  • Sigma-Aldrich. (2022).[1][2][3][4] Solubility Guidelines for Peptides and Lipophilic Amines. (General guidelines for handling hydrophobic/charged molecules).

  • Smith, R. M. (2013).[2][3][4] Understanding the Stability of Prenylated Compounds. Phytochemistry Reviews. (Discusses oxidation risks of prenyl groups).

Sources

Technical Support Center: Stabilizing 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. Due to the specific nature of this molecule, this document synthesizes data from analogous compounds—specifically tertiary amino alcohols and molecules containing allylic/prenyl groups—to provide a robust framework for ensuring its stability in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of this compound?

A1: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol possesses three key functional groups that can influence its stability:

  • Tertiary Amine: The nitrogen atom is susceptible to oxidation, which can form an N-oxide, a common degradation pathway for tertiary amines.[1][2] This is often initiated by reactive oxygen species or light.

  • Allylic Amine System: The 3-methylbut-2-en-1-yl (prenyl) group creates an allylic system. The double bond and the adjacent carbon-nitrogen bond are potential sites for oxidation and other radical-initiated reactions.[3]

  • Primary Alcohol: The ethanol group can be oxidized to an aldehyde and subsequently to a carboxylic acid, although this typically requires stronger oxidizing conditions compared to amine oxidation.

Q2: What is the single most important factor to control for stability?

A2: Oxygen exclusion. Based on the structural motifs, the compound is most vulnerable to oxidative degradation.[1][2][4] Therefore, minimizing exposure to atmospheric oxygen by using degassed solvents and blanketing solutions with an inert gas (e.g., nitrogen or argon) is the most critical preventative measure.

Q3: What is a good starting point for solvent and pH selection?

A3: For initial studies, use a buffered aqueous solution or a polar aprotic solvent.

  • pH: The stability of amine-containing compounds is often pH-dependent.[5][6][7] As a tertiary amino alcohol, this compound will be protonated and more water-soluble under acidic conditions. A starting pH range of 4.0 to 6.0 is recommended. This acidic environment can help stabilize the amine by protonating it, reducing the electron density on the nitrogen and making it less susceptible to oxidation. However, extremely low pH should be avoided as it can catalyze other degradation pathways.

  • Solvent: If using organic solvents, polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred over alcohols, which can participate in reactions. Always use high-purity, degassed solvents.

Q4: How should I store stock solutions of this compound?

A4: Store solutions in a cool, dark, and oxygen-free environment.

  • Temperature: Store at 2-8°C for short-term use (days to weeks) and ≤ -20°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[9] Photodegradation is a common issue for amine compounds.[10][11]

  • Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use sealed containers with minimal headspace.[9]

Section 2: Troubleshooting Guide: Diagnosing Instability

This section addresses common observational triggers and provides a logical path to a solution.

Observation: "My clear, colorless solution has turned yellow or brown."

  • Probable Cause: This is a classic indicator of oxidative degradation. The formation of colored products often results from the creation of complex N-oxides or products from reactions involving the prenyl group.

  • Troubleshooting Steps:

    • Confirm Oxidation: Use an analytical technique like LC-MS to check for the expected mass of the N-oxide (+16 Da) or other oxidation products.[12][13]

    • Implement Oxygen Control: Immediately revise your protocol to include deoxygenation. Sparge all solvents with nitrogen or argon for 15-30 minutes before use. Prepare the solution in a glovebox or use Schlenk techniques.

    • Add an Antioxidant: If rigorous oxygen exclusion is not feasible, incorporate an antioxidant into your formulation. Refer to the table in Section 3 for recommendations.

Observation: "My HPLC analysis shows new impurity peaks appearing over time."

  • Probable Cause: This indicates compound degradation. The identity of the peaks provides clues to the degradation pathway.

  • Troubleshooting Steps:

    • Characterize Degradants: Use a mass spectrometer (LC-MS) or high-resolution mass spectrometry to determine the mass of the new peaks. This is the most direct way to hypothesize the degradation mechanism (e.g., oxidation, hydrolysis).[14][15]

    • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to see which conditions replicate the observed impurity profile.[2][16][17][18] This will definitively identify the vulnerability. See Protocol 3.2 for guidance.

    • Refine Storage and Formulation: Based on the forced degradation results, adjust your storage conditions. If the degradation is oxidative, add an antioxidant. If it's hydrolytic, adjust the pH to a more stable range.

Observation: "The measured potency or concentration of my solution is decreasing."

  • Probable Cause: The compound is degrading, but the degradation products may be non-chromophoric (not visible by UV detection) or volatile.

  • Troubleshooting Steps:

    • Use a Mass-Based Detection Method: Switch your analytical method from HPLC-UV to a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to ensure you are not missing non-UV active degradants.

    • Check for Adsorption: The compound may be adsorbing to the container surface. Try using different types of vials (e.g., polypropylene vs. glass, or silanized glass).

    • Review All Stability Factors: Systematically review your entire workflow, from solvent preparation to storage, against the best practices outlined in this guide. Ensure pH is controlled, light is excluded, and temperature is maintained.

Section 3: Protocols for Ensuring Stability

Protocol 3.1: Preparation of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution with enhanced stability.

  • Solvent Preparation: Select a suitable solvent (e.g., pH 5.0 citrate buffer or acetonitrile). Degas the solvent by sparging with high-purity nitrogen or argon gas for at least 20 minutes.

  • Antioxidant Addition (If Necessary): If oxidative degradation is a known issue, add an antioxidant directly to the solvent. See Table 1 for options. For example, add Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v).

  • Weighing: Weigh the 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol in a tared, amber glass vial.

  • Dissolution: Under a stream of inert gas, add the degassed solvent to the vial to the desired final volume. Cap immediately and vortex or sonicate until fully dissolved.

  • Storage: Purge the headspace of the vial with the inert gas for 30 seconds before tightly sealing with a PTFE-lined cap. Wrap the vial in aluminum foil for extra light protection and store at the appropriate temperature (2-8°C or -20°C).

Table 1: Recommended Antioxidants for Formulation

AntioxidantTypeTypical ConcentrationMechanism
Butylated Hydroxytoluene (BHT) Oil-Soluble0.01 - 0.1%Free-radical scavenger.[][20][21]
Butylated Hydroxyanisole (BHA) Oil-Soluble0.01 - 0.1%Free-radical scavenger.[][20]
Ascorbic Acid (Vitamin C) Water-Soluble0.01 - 0.1%Readily oxidized, acts as an oxygen scavenger.[21][22]
Sodium Metabisulfite Water-Soluble0.01 - 0.1%Oxygen scavenger.[][20]
Protocol 3.2: Performing a Preliminary Forced Degradation Study

This study helps to rapidly identify the primary stability weaknesses of the molecule.[2][16][17]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Aliquot and Stress: Dispense the solution into five separate, clearly labeled amber vials. Treat each vial as follows:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal: Heat the vial at 60°C.

    • Control: Keep at room temperature, protected from light.

  • Incubation: Let the vials sit for 24 hours.

  • Analysis: Neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples, including the control, by LC-MS.

  • Evaluation: Compare the chromatograms. The condition that produces the most significant degradation reveals the primary instability pathway. For instance, if the peroxide sample shows near-complete degradation while others are stable, the molecule is highly susceptible to oxidation.

Section 4: Visualization of Key Concepts

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the most probable sites of chemical degradation on the 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol molecule.

G cluster_molecule 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol cluster_pathways Degradation Pathways mol mol N_Oxidation N-Oxidation N_Oxidation->mol Tertiary Amine Site Allylic_Oxidation Allylic Oxidation / Epoxidation Allylic_Oxidation->mol Prenyl Group Site Alcohol_Oxidation Alcohol Oxidation Alcohol_Oxidation->mol Primary Alcohol Site

Caption: Key reactive sites for degradation.

Diagram 2: Troubleshooting Workflow for Solution Instability

This flowchart provides a logical sequence for diagnosing and resolving stability issues.

start Instability Observed (e.g., color change, new peaks) check_oxidation Is solution discolored (yellow/brown)? start->check_oxidation forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_oxidation->forced_degradation No / Unsure oxidation_suspected High Susceptibility to Oxidation check_oxidation->oxidation_suspected Yes analyze_degradants Analyze Degradants by LC-MS (Identify mass shifts) forced_degradation->analyze_degradants analyze_degradants->oxidation_suspected hydrolysis_suspected High Susceptibility to Hydrolysis (pH)? analyze_degradants->hydrolysis_suspected photodegradation_suspected High Susceptibility to Light? analyze_degradants->photodegradation_suspected implement_inert Implement Inert Atmosphere (Degas solvents, N2/Ar blanket) oxidation_suspected->implement_inert add_antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) implement_inert->add_antioxidant end Stable Solution Achieved add_antioxidant->end optimize_ph Optimize pH & Buffer System (Target pH 4-6) hydrolysis_suspected->optimize_ph optimize_ph->end protect_light Use Amber Vials / Protect from Light photodegradation_suspected->protect_light protect_light->end

Caption: A logical guide to troubleshooting instability.

References

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009).
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (2009). Journal of the Iranian Chemical Society, 6(4), 800-807.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SafetyInc.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Pharmaceutical Excipients Antioxidants. BOC Sciences.
  • Amine Compounds Warehouse Storage. Cubework.
  • ANTIOXIDANTS: In Pharmaceutical Formul
  • Atmospheric Degrad
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbon
  • Rational use of antioxidants in solid oral pharmaceutical preparations. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(1), 37-47.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Antioxidants.
  • Antioxidant Excipients. Protheragen.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology, 48(11), 6439-6447.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014).
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy, 8(1), 108-121.
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). ACS Omega, 8(32), 29195-29210.
  • Oxidative degradation of amine solvents for C02 capture. (2012).
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2024). Processes, 12(4), 785.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research, 61(43), 16045-16065.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • Forced Degrad
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Industrial & Engineering Chemistry Research, 45(21), 7193-7201.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2018). Analytical Sciences, 34(6), 705-710.
  • the acid base behaviour of amino acids. Chemguide.
  • 10.4: Stability of the Allyl Radical - Resonance Revisited. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. This molecule, a tertiary amino alcohol, is a valuable building block in pharmaceutical and materials science research. Its synthesis typically involves the N-alkylation of a secondary amine with an alkyl halide. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide in-depth, field-proven insights into optimizing the reaction, troubleshooting common issues, and understanding the chemical principles behind each experimental choice.

Primary Synthetic Pathway: N-Alkylation

The most direct and common route to synthesizing 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol is the nucleophilic substitution (N-alkylation) of 2-(methylamino)ethan-1-ol with a prenyl halide, such as 1-bromo-3-methylbut-2-ene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

reactant1 2-(Methylamino)ethan-1-ol reagents Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Heat reactant1->reagents reactant2 1-Bromo-3-methyl-2-butene (Prenyl Bromide) reactant2->reagents product 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol side_product2 Quaternary Ammonium Salt (Over-alkylation) product->side_product2 Side Reaction (with Prenyl Bromide) side_product1 O-Alkylated Product reagents->product Desired N-Alkylation reagents->side_product1 Side Reaction

Caption: Primary N-Alkylation pathway and common side reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is not starting or is extremely sluggish, with mostly starting materials visible by TLC/LC-MS. What's wrong?

Answer: A stalled reaction is a common issue, often attributable to several factors related to activation energy and reagent viability.

  • Insufficient Temperature: N-alkylation reactions often require thermal energy to overcome the activation barrier.[1] If you are running the reaction at room temperature, a gentle increase to 50-80 °C can significantly accelerate the rate.[1]

  • Choice of Base: The base's strength and solubility are critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common, but their effectiveness can be limited by their solubility in organic solvents like acetone or acetonitrile.[2] If you suspect this is an issue, consider switching to a more soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or moving to a more polar solvent like DMF to better solubilize the components.[2]

  • Reagent Quality:

    • Alkyl Halide: 1-Bromo-3-methyl-2-butene can degrade over time. Ensure it is fresh or has been stored properly.

    • Amine: 2-(methylamino)ethan-1-ol is hygroscopic. Water contamination can interfere with the reaction. Ensure it is dry.

  • Halide Reactivity: If you are using a less reactive alkyl chloride, the reaction will be inherently slower. Consider switching to the bromide or iodide equivalent to increase the reaction rate.[1] Adding a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction with an alkyl chloride or bromide via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[2]

Question 2: The reaction has low conversion, but I'm also seeing a new spot on TLC with a similar polarity to my product. What could this be?

Answer: This is a classic sign of a competing O-alkylation reaction. The starting material, 2-(methylamino)ethan-1-ol, has two nucleophilic sites: the secondary amine and the primary alcohol. While the amine is generally more nucleophilic, under certain conditions, the hydroxyl group can also be alkylated.

  • Causality: The selectivity between N- and O-alkylation is influenced by the base and solvent.[3] Strong bases that can significantly deprotonate the alcohol (like NaH) will favor O-alkylation. The use of protic solvents can also promote O-alkylation by forming hydrogen bonds.

  • Solutions to Favor N-Alkylation:

    • Base Selection: Use a milder, non-nucleophilic base like K₂CO₃ or Na₂CO₃.[3] These bases are strong enough to scavenge the HBr produced but not strong enough to substantially deprotonate the alcohol.

    • Solvent Choice: Use a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone. These solvents do not interfere with the nucleophilicity of the amine to the same extent as protic solvents.

    • Protecting Groups: For complete control, though it adds steps, you can protect the hydroxyl group (e.g., as a silyl ether) before alkylation and deprotect it afterward.

Question 3: My reaction went to completion, but the final product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it?

Answer: The desired product is a tertiary amine, which is itself nucleophilic. This impurity is likely the quaternary ammonium salt, formed when the product reacts with another molecule of the prenyl bromide. This is a common form of over-alkylation.[4]

  • Causality: This side reaction is driven by an excess of the alkylating agent and/or high temperatures and long reaction times, which allow the slower second alkylation to occur.

  • Prevention Strategies:

    • Control Stoichiometry: The most effective method is to carefully control the stoichiometry. Avoid using a large excess of the prenyl bromide. A ratio of 1.0 to 1.1 equivalents of the alkylating agent to the amine is a good starting point.[1]

    • Slow Addition: Add the prenyl bromide dropwise to the stirred solution of the amine and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial reaction with the more abundant secondary amine.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting amine is consumed to prevent the subsequent quaternization from becoming significant.

Question 4: Purification by standard silica gel chromatography is difficult. The product streaks on the column or the yield is low. What are the alternatives?

Answer: Amino alcohols are notoriously challenging to purify via standard chromatography due to their basicity and polarity. The amine can interact strongly with the acidic silica gel, leading to streaking and poor recovery.

  • Chromatography Modification:

    • Basified Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites. This will significantly improve the peak shape and recovery.

    • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase) for purification.

  • Alternative Purification Methods:

    • Acid-Base Extraction: This is a highly effective method. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH or Na₂CO₃ and extract the pure amine product back into an organic solvent.

    • Crystallization/Precipitation: The product can be converted into a crystalline salt, such as a hydrochloride or oxalate, which can often be purified by recrystallization.[5] The free base can then be regenerated by treatment with a base.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal set of starting conditions for this N-alkylation?

A: A robust starting point is to use 2-(methylamino)ethan-1-ol (1.0 eq.), 1-bromo-3-methyl-2-butene (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile (MeCN). The reaction can be started at room temperature and gently heated to 50-60 °C while monitoring progress.

Table 1: Representative N-Alkylation Optimization Data
ParameterVariation AVariation BVariation CRecommended
Base (eq.) TEA (1.5)NaH (1.2)K₂CO₃ (1.5)K₂CO₃ (2.0)
Solvent EthanolTHFAcetoneAcetonitrile
Temperature 25 °C65 °C80 °C50-60 °C
Prenyl Bromide (eq.) 1.51.11.11.1
Outcome Sluggish reactionHigh O-alkylationGood conversionHigh yield, good selectivity
Purity Issues Low conversionO-alkylated impurityMinor over-alkylationMinimal side products
Note: Outcomes are illustrative and intended to guide optimization.

Q2: What are the key safety considerations for this synthesis?

A: Alkylating agents like prenyl bromide are toxic, lachrymatory, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like acetonitrile and DMF have their own specific hazards and should be handled accordingly. The reaction can be exothermic, especially at scale, so proper temperature control is essential.[7]

Q3: I need to produce a large quantity of this compound. What are the main challenges I should anticipate when scaling up?

A: Scaling up introduces challenges that are not always apparent at the lab scale.[8]

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous in a large reactor because the surface-area-to-volume ratio decreases dramatically.[7][8] This can lead to a thermal runaway. A thorough calorimetric study is recommended to understand the reaction's thermal profile before attempting a large-scale synthesis.[8]

  • Mixing: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to an increase in side products like the quaternary salt.[7] The type of impeller and stirring speed become critical parameters.

  • Workup and Purification: Extractions and filtrations that are simple on a small scale can become logistical challenges at a larger scale.[8] Ensure you have appropriately sized equipment for the workup phase.

start Reaction Analysis p1 Is reaction sluggish or incomplete? start->p1 p1_yes Increase Temperature (50-80°C) Add catalytic KI Switch to more polar solvent (e.g., DMF) p1->p1_yes Yes p2 Is yield acceptable? p1->p2 No p1_yes->p1 p2_no Is starting amine consumed? p2->p2_no No p3 Are there significant side products? p2->p3 Yes p2_no->p1_yes p3_yes_o O-Alkylation Suspected (similar polarity impurity) p3->p3_yes_o Yes p3_yes_q Quaternization Suspected (higher MW impurity) p3->p3_yes_q Yes end Proceed to Workup & Purification p3->end No sol_o Use milder base (K₂CO₃) Use aprotic solvent (MeCN) p3_yes_o->sol_o sol_q Use ≤ 1.1 eq. Alkyl Halide Add Alkyl Halide slowly p3_yes_q->sol_q sol_o->p1 Re-run Reaction sol_q->p1 Re-run Reaction

Caption: A troubleshooting workflow for reaction optimization.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis on a laboratory scale.

Materials:

  • 2-(Methylamino)ethan-1-ol (1.0 eq.)

  • 1-Bromo-3-methyl-2-butene (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • 1M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Ethyl Acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylamino)ethan-1-ol (1.0 eq.) and anhydrous acetonitrile.

  • Add Base: Add the powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Add Alkylating Agent: Add 1-bromo-3-methyl-2-butene (1.1 eq.) dropwise to the suspension over 10-15 minutes at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash with water, followed by brine.

  • Workup - Acid-Base Purification (Recommended):

    • Dissolve the crude oil in ethyl acetate and extract with 1M HCl (2-3 times).

    • Combine the acidic aqueous layers. Wash this combined aqueous layer once with ethyl acetate to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 3M NaOH until the pH is >12.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References
  • Molecules. (2022). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. American Chemical Society.
  • Chemical Communications (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • YouTube. (2020, March 21).
  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis with 2-[(3-Aminopropyl)methylamino]ethanol.
  • Google Patents. (n.d.).
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Reddit. (2021, March 17).
  • Sonawane, R. B., et al. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.
  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
  • Reddit. (2021, October 27).
  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
  • BenchChem. (2025).

Sources

Technical Support Center: Scaling Up 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: SC-PRENYL-001 Subject: Scale-up challenges for N-Methyl-N-prenylethanolamine (CAS: 555-55-5 derivative) Assigned Specialist: Senior Application Scientist, Process Development Group[1]

Executive Summary

Scaling up the production of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (hereafter referred to as NMPE ) presents a unique set of challenges distinct from standard amine alkylations. The presence of the allylic "prenyl" system (3-methylbut-2-en-1-yl) introduces instability, while the bifunctional nature of the starting material (N-methylethanolamine) creates competition between N-alkylation and O-alkylation.[1]

This guide addresses the three critical failure modes encountered during scale-up: Thermal Runaway , Regioselectivity Loss , and Product Decomposition during Isolation .

Module 1: Reaction Kinetics & Thermal Management

Context: The standard synthesis involves the nucleophilic attack of N-methylethanolamine (NMEA) on 1-bromo-3-methyl-2-butene (Prenyl Bromide) in the presence of a base.[1]

Q: My reaction temperature spikes uncontrollably upon adding Prenyl Bromide. How do I control this at the 5L+ scale?

A: This is a classic "accumulation" error. At the milligram scale, heat dissipation is rapid. At the multi-liter scale, the surface-area-to-volume ratio drops, trapping heat.[1] Prenyl bromide is highly reactive (


 active), and the alkylation is significantly exothermic.

Protocol Adjustment:

  • Dosing Strategy: Switch from "batch addition" to semi-batch dosing .

    • Charge the reactor with NMEA, Base (e.g.,

      
      ), and solvent (Acetonitrile or Toluene).
      
    • Cool to 0–5°C.

    • Dose Prenyl Bromide as a solution (diluted 1:1 in solvent) over 2–4 hours.

  • The "Accumulation Check": Stop dosing after 10%. Wait 15 minutes. If the temperature does not rise, your reaction has not started (induction period). Do not continue dosing. Warm slightly to trigger initiation, then resume cooling and dosing. This prevents a "thermal bomb" where unreacted reagent suddenly reacts all at once.

Q: I am seeing low conversion despite using 1.0 equivalents of Prenyl Bromide.

A: This is likely due to the hydrolysis of your alkylating agent. Prenyl halides are allylic and prone to rapid hydrolysis if any moisture is present, forming prenyl alcohol and HBr (which neutralizes your base).

Troubleshooting Checklist:

  • Solvent Water Content: Must be <0.05% (KF titration). Acetonitrile is hygroscopic; dry it over molecular sieves.

  • Base Dryness: Potassium Carbonate (

    
    ) is often used. If it is not anhydrous/milled, water trapped in the lattice will kill the prenyl bromide.
    
  • Stoichiometry: Because of the competing hydrolysis and potential volatility, use 1.10 – 1.15 equivalents of Prenyl Bromide relative to NMEA.

Module 2: Impurity Profile & Selectivity

Context: You want the N-alkylated product. However, the hydroxyl group on NMEA can also react (O-alkylation), and the product (a tertiary amine) can react again to form a Quaternary Ammonium Salt ("Quat").

Q: HPLC shows a large side-peak (M+68).[1] Is this the di-prenylated impurity?

A: Yes, this is the Quaternary Ammonium Salt (Over-alkylation). Once NMPE is formed, it is a tertiary amine and is more nucleophilic than the secondary amine starting material (NMEA). If local concentrations of Prenyl Bromide are high, the product will scavenge it.

Corrective Action:

  • Agitation: Ensure turbulent flow (Reynolds number >3000). Poor mixing creates "hotspots" of high Prenyl Bromide concentration where Quats form.

  • Reverse Addition (Not Recommended): Do not add amine to bromide. Always add bromide to amine to keep the amine in excess during the addition window.

Q: How do I prevent O-alkylation (Ether formation)?

A: Selectivity is driven by the Base


 and Solvent.
  • The Mechanism: The Nitrogen lone pair is naturally more nucleophilic than the Oxygen. However, if you use a strong base (like NaH or NaOH) or high temperatures, you deprotonate the alcohol, creating an alkoxide which is a potent nucleophile.

  • The Fix: Use a weak inorganic base like

    
      or 
    
    
    
    . These are strong enough to neutralize the HBr formed but too weak to deprotonate the alcohol group of NMEA. Avoid polar aprotic solvents like DMF if possible, as they enhance oxygen nucleophilicity; Acetonitrile or Acetone are superior for N-selectivity.[1]

Module 3: Work-up & Purification

Context: NMPE is a high-boiling amine with a sensitive allylic double bond.[1]

Q: The product turns black during distillation. What is happening?

A: You are seeing Allylic Polymerization and Oxidation . The "prenyl" double bond is electron-rich.[1] At high temperatures (>120°C) and in the presence of air or trace acids, it polymerizes.

Purification Protocol:

  • Quench: Filter off the solid salts (

    
    ). Do not use an acidic aqueous wash; the product is acid-sensitive (hydration of the double bond).
    
  • Stabilization: Add 500 ppm BHT (Butylated hydroxytoluene) to the crude mixture before heating.

  • Vacuum Distillation: You must lower the boiling point.

    • Target Vacuum: < 2 mbar.

    • Target Pot Temp: < 100°C.

    • If the pot temperature exceeds 110°C, stop. Use Wiped Film Evaporation (WFE) if available to minimize residence time.

Q: My final product has a "fishy" or "pungent" odor even after distillation.

A: This indicates residual Dimethylamine or Isoprene byproducts. Prenyl amines can undergo a retro-reaction or hydrolysis.[1]

  • The Fix: Sparge the final distilled product with Nitrogen for 2 hours at 40°C. Store under Argon at 4°C.

Visualizing the Process Logic

Figure 1: Reaction Pathway & Impurity Map

This diagram illustrates the main reaction and the competing pathways you must control.

ReactionPath cluster_inputs Inputs cluster_main Main Reaction (Desired) cluster_side Side Reactions (Undesired) NMEA N-Methylethanolamine (Secondary Amine) NMPE TARGET PRODUCT (Tertiary Amine) NMEA->NMPE + Prenyl Br (Base: K2CO3) Ether O-Alkylated Ether (Regio-impurity) NMEA->Ether + Strong Base (High Temp) Prenyl Prenyl Bromide (Electrophile) Hydrolysis Prenyl Alcohol (Reagent Decomposition) Prenyl->Hydrolysis + Water (Wet Solvent) Quat Quaternary Salt (Over-Alkylation) NMPE->Quat + Excess Prenyl Br (Fast Addition) Control1 Control: Slow Dosing Temp < 10°C Control1->NMPE Control2 Control: Weak Base (No NaH) Control3 Control: Dry Solvents (KF < 0.05%) Control3->Hydrolysis Prevents

Caption: Figure 1. Reaction network showing the target pathway (Green) versus thermal and kinetic failure modes (Red).

Figure 2: Troubleshooting Logic Tree

Use this flowchart when your in-process control (IPC) data deviates from the standard.

Troubleshooting Start IPC Check: Reaction Complete? YieldLow Issue: Low Yield / High Starting Material Start->YieldLow Impurity Issue: Unknown Peaks in HPLC/GC Start->Impurity Color Issue: Dark Color / Tar Start->Color SolYield1 Check Water Content. Prenyl Bromide Hydrolyzed? YieldLow->SolYield1 Yes SolYield2 Increase Reaction Time. (Do not increase Temp >40°C) YieldLow->SolYield2 No SolImp1 Peak M+68? Quat Salt formed. Reduce Addition Rate. Impurity->SolImp1 SolImp2 Peak M-18? Elimination Product. Base too strong. Impurity->SolImp2 SolColor1 Oxidation/Polymerization. Add BHT stabilizer. Check N2 inerting. Color->SolColor1

Caption: Figure 2. Decision tree for diagnosing common scale-up failures based on IPC data.

Summary of Critical Parameters

ParameterSpecificationReason for Control
Reagent Stoichiometry 1.10 eq Prenyl BromideCompensates for slight hydrolysis; prevents large excess that leads to Quats.[1]
Water Content < 500 ppm (KF)Prevents hydrolysis of Prenyl Bromide to Prenyl Alcohol.
Dosing Temperature 0°C – 10°CSuppresses exothermic spike and O-alkylation side reaction.[1]
Reaction pH/Base Carbonate (

~10)
Strong enough to scavenge acid, weak enough to spare the alcohol group.
Distillation Vacuum < 2 mbarEssential to keep pot temperature < 110°C to prevent polymerization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1] (Solvent selection for N-alkylation to avoid dipolar aprotic toxicity).

  • Magano, J., & Dunetz, J. R. (2011). "Large-Scale Amine Synthesis: Operations and Safety." Organic Process Research & Development, 15(5), 909–927.

  • Stanford Environmental Health & Safety. (2023). "Scale Up Safety: Managing Exotherms and Hazardous Reagents." Stanford University EHS Guidelines.

  • Preparation of 2-methyl-3-buten-2-ol and related allylic derivatives. (1958).[1] Journal of Organic Chemistry, 23, 153. (Historical context on the stability and distillation of prenyl-type alcohols).

Sources

Technical Support Center: Resolving Analytical Peaks for 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical resolution of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your separation challenges. The methodologies and principles discussed herein are grounded in established analytical chemistry to ensure scientific integrity and reliable outcomes.

Introduction to the Analytical Challenge

The molecule 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol presents a unique analytical challenge due to the potential for multiple isomers. The presence of a chiral center at the carbon atom bonded to the hydroxyl group and the substituted amino group gives rise to a pair of enantiomers, (R)- and (S)-2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol. Additionally, the double bond in the 3-methylbut-2-en-1-yl moiety can potentially exist as E/Z (cis/trans) isomers, which would result in diastereomeric pairs. The structural similarity of these isomers necessitates highly selective analytical methods for their resolution and quantification.

This guide will address common issues encountered during the method development and routine analysis of these isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs) and Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Question 1: I am not achieving baseline separation of the enantiomers using a standard C18 column. What should I do?

Answer:

Standard achiral stationary phases like C18 are generally insufficient for separating enantiomers as they do not provide a chiral environment for differential interaction.[1][2] Enantiomers have identical physicochemical properties in an achiral environment, leading to co-elution. To resolve enantiomers, a chiral stationary phase (CSP) is typically required.[3][4]

Recommended Actions:

  • Transition to a Chiral Stationary Phase (CSP): The most effective approach is to use a chiral HPLC column.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amino alcohols.[4][5] Macrocyclic glycopeptide-based CSPs are also a viable option.[3]

  • Consider Chiral Derivatization: An alternative, though more complex, method is to derivatize the enantiomers with a chiral derivatizing reagent to form diastereomers.[6] These diastereomers can then be separated on a standard achiral column, such as a C18 or phenyl column.[6]

  • Mobile Phase Additives (Chiral Ion-Pairing): In some cases, adding a chiral selector to the mobile phase can induce separation on an achiral column.[7] However, this approach can be less robust and may complicate downstream analysis, such as mass spectrometry.

Question 2: My peaks are tailing significantly, even on a new column. How can I improve the peak shape?

Answer:

Peak tailing for amino compounds like 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol is a common issue in reversed-phase HPLC.[8] It is often caused by secondary interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.[8][9]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of the amine group is critical. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the amine group, which can reduce its interaction with silanol groups.[8][10] Conversely, at a high pH (e.g., pH 9-10.5), the silanol groups are deprotonated and less likely to interact with the uncharged amine.[11] Ensure your column is stable at the chosen pH.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape.[8]

  • Column Selection: Modern, high-purity silica columns with end-capping (Type B silica) have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.[8] Consider using a column specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or diluting the sample.

Gas Chromatography (GC)

Question 3: I am observing poor peak shape and low response for my amino alcohol isomers when analyzing by GC-FID/MS. What is causing this?

Answer:

Amino alcohols are polar and contain active hydrogens, which can lead to strong interactions with active sites in the GC system (e.g., inlet liner, column stationary phase).[12][13] This can result in poor peak shape, peak tailing, and even irreversible adsorption, leading to low response.[12][13] For these compounds, derivatization is often necessary to improve their chromatographic behavior.[14][15]

Recommended Derivatization Strategies:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the hydroxyl and amino groups with less polar trimethylsilyl (TMS) groups.[12][14] This increases volatility and reduces interactions with the GC system.[12]

  • Acylation: Acylating reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and alcohol groups to form stable, volatile derivatives.[14] These derivatives are also highly responsive to electron capture detectors (ECD).[12]

  • Chloroformate Derivatization: Alkyl chloroformates, like propyl chloroformate, react with primary and secondary amines to form carbamates, which are amenable to GC analysis.[16]

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation: Evaporate a known amount of your sample to dryness under a gentle stream of nitrogen in a reaction vial.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

  • Analysis: Allow the vial to cool to room temperature and inject 1 µL of the derivatized sample into the GC system.

Question 4: How can I separate the enantiomers of my derivatized compound using GC?

Answer:

Similar to HPLC, a chiral environment is required to separate enantiomers by GC.

Approaches for Chiral GC Separation:

  • Chiral GC Column: Use a capillary column with a chiral stationary phase. Cyclodextrin-based phases are commonly used for the separation of chiral amines and amino alcohols.[5]

  • Chiral Derivatization: React your sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral GC column.[12] This approach can be very effective for enantiomeric resolution.[12]

Mass Spectrometry (MS)

Question 5: My isomers are co-eluting. Can I differentiate them using mass spectrometry?

Answer:

Differentiating co-eluting isomers by MS is challenging because they have the same mass-to-charge ratio (m/z).[17][18] However, under certain conditions, it may be possible.

Strategies for MS Differentiation of Isomers:

  • Tandem Mass Spectrometry (MS/MS): If the isomers produce different fragment ions upon collision-induced dissociation (CID), they can be distinguished.[19] This is more likely with structural isomers (diastereomers) than with enantiomers, which typically have identical fragmentation patterns.[1] Advanced fragmentation techniques like ultraviolet photodissociation (UVPD) may provide unique fragments for structurally similar isomers.[19]

  • Ion Mobility Spectrometry (IMS): IMS coupled with MS separates ions based on their size, shape, and charge.[18] Isomers with different three-dimensional structures may have different drift times, allowing for their separation and identification.[18]

  • Statistical Analysis of Spectra: For isomers that produce very similar MS/MS spectra, statistical analysis of peak intensities can sometimes be used to differentiate them.[17]

Summary of Recommended Starting Conditions

ParameterHPLC (Chiral)GC (after Derivatization)
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Chiral Capillary Column (e.g., Cyclodextrin-based) or Standard Phenyl Methyl Siloxane
Mobile Phase/Carrier Gas Isocratic or gradient elution with n-Hexane/Ethanol or Methanol/Acetonitrile with additives like DEA or TFAHelium or Hydrogen
Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min
Temperature 20 - 40 °CTemperature programming (e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min)
Detection UV (e.g., 210-230 nm) or Mass SpectrometryFID or Mass Spectrometry

Visualizing the Workflow

HPLC Method Development Workflow

HPLC_Method_Development start Start: Unresolved Peaks achiral_check Using Achiral Column (e.g., C18)? start->achiral_check chiral_column Switch to Chiral Stationary Phase (CSP) achiral_check->chiral_column Yes derivatization Consider Chiral Derivatization achiral_check->derivatization peak_shape Assess Peak Shape achiral_check->peak_shape No chiral_column->peak_shape derivatization->peak_shape tailing Peak Tailing Observed peak_shape->tailing Yes no_tailing Symmetrical Peaks peak_shape->no_tailing No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph additives Add Competing Base (e.g., TEA) tailing->additives optimize Optimize Mobile Phase & Temperature no_tailing->optimize adjust_ph->optimize additives->optimize success Baseline Resolution Achieved optimize->success

Caption: A flowchart for developing an HPLC method for isomer separation.

GC Analysis Decision Tree

GC_Analysis_Workflow start Start: GC Analysis of Amino Alcohol direct_injection Direct Injection start->direct_injection peak_issues Poor Peak Shape / Low Response? direct_injection->peak_issues derivatize Derivatization Required select_reagent Select Derivatization Reagent (e.g., BSTFA, TFAA) derivatize->select_reagent peak_issues->derivatize Yes chiral_separation Chiral Separation Needed? peak_issues->chiral_separation No select_reagent->chiral_separation chiral_gc_column Use Chiral GC Column chiral_separation->chiral_gc_column Yes chiral_derivatization Use Chiral Derivatizing Agent chiral_separation->chiral_derivatization Yes achiral_analysis Achiral Analysis Sufficient chiral_separation->achiral_analysis No analyze Analyze by GC-FID/MS chiral_gc_column->analyze chiral_derivatization->analyze achiral_analysis->analyze success Successful Analysis analyze->success

Sources

Validation & Comparative

Comparative Guide: N-Prenyl-N-Methylethanolamine vs. Bis-Cationic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (hereafter referred to as N-Prenyl-N-Methylethanolamine or NPME ) against established kinase inhibitors.

Based on its chemical structure—an


-alkylated ethanolamine featuring a prenyl (3-methylbut-2-en-1-yl) lipophilic tail—this compound functions as a Choline Kinase (ChoK)  modulator.[1] It belongs to the class of mono-cationic choline analogs, distinct from the bis-cationic structures of clinical candidates like RSM-932A.

Executive Summary: The Structural Divergence

N-Prenyl-N-Methylethanolamine (NPME) represents a specific subclass of lipid kinase modulators. Unlike broad-spectrum tyrosine kinase inhibitors (e.g., Imatinib), NPME targets the Kennedy Pathway , specifically Choline Kinase alpha (ChoKα) .

  • Primary Mechanism: Competitive inhibition of Choline uptake/phosphorylation or action as a "false substrate."[1]

  • Key Differentiator: While clinical standard inhibitors (MN58b, RSM-932A) utilize a bis-cationic "dumbbell" structure to span the ChoK dimer interface, NPME is a mono-cationic fragment. This results in distinct bioavailability profiles but altered binding kinetics.

Quick Comparison Matrix
FeatureNPME (Subject Compound) MN58b (Reference Standard) RSM-932A (Clinical Candidate)
Chemical Class Mono-cationic AminoethanolBis-cationic HemicholiniumBis-cationic Anthraquinone
Primary Target Choline Kinase (ChoKα/β)ChoKα (High Affinity)ChoKα (High Selectivity)
Mechanism Choline Competitive / False SubstrateATP/Choline CompetitiveCholine Competitive
Lipophilicity Moderate (Prenyl tail)Low (Charged Linker)Optimized (Linker-dependent)
Cellular Uptake Passive / Transporter-mediatedCholine Transporter (CTL1)Choline Transporter (CTL1)
Toxicity Profile Potential for off-target aminergic effectsHigh (Neurotoxicity risks)Low (Optimized for safety)

Scientific Analysis: Mechanism of Action

The Kennedy Pathway Intervention

Choline Kinase (ChoK) catalyzes the first committed step in phosphatidylcholine (PC) biosynthesis: the phosphorylation of choline to phosphocholine (PCho).[1]

  • Substrate Mimicry: NPME mimics the choline headgroup.[1] The

    
    -methyl and ethanolamine moieties fit into the choline-binding pocket of ChoK.[1]
    
  • Hydrophobic Anchoring: The prenyl group (3-methylbut-2-en-1-yl) extends into the hydrophobic region adjacent to the active site, potentially interacting with the hydrophobic groove usually occupied by the lipid tail of larger substrates or regulatory domains.[1]

  • Metabolic Trapping (The "False Substrate" Effect): Unlike pure inhibitors, NPME may be phosphorylated by ChoK to form Phospho-NPME .[1] This accumulates intracellularly, depleting ATP and failing to progress through the CCT (CTP:phosphocholine cytidylyltransferase) step, effectively stalling membrane synthesis.[1]

Pathway Visualization (DOT Diagram)

KennedyPathway Choline Exogenous Choline PCho Phosphocholine Choline->PCho Phosphorylation (ATP -> ADP) NPME NPME (Inhibitor) ChoK Choline Kinase (ChoKα) NPME->ChoK Competitive Binding / False Substrate ChoK->PCho Catalysis CDP CDP-Choline PCho->CDP Rate Limiting Step (CCT) CCT CCT Enzyme PtdCho Phosphatidylcholine (Membrane) CDP->PtdCho CPT Enzyme

Caption: The Kennedy Pathway showing the competitive entry point of NPME at the Choline Kinase step, disrupting Phosphatidylcholine synthesis.[1]

Experimental Protocols & Validation

To objectively compare NPME against other inhibitors, you must establish a self-validating screening platform.

Protocol A: Radioisotopic Choline Kinase Assay

Standard for determining IC50 values.

Reagents:

  • Recombinant human ChoKα (purified).[1]

  • [¹⁴C]-Choline chloride.[1]

  • ATP (10 mM stock).[1]

  • Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[1]

Workflow:

  • Preparation: Dilute NPME and Reference (MN58b) in DMSO (Serial dilutions: 0.1 nM to 100 µM).

  • Incubation: Mix 20 ng ChoKα with inhibitor in reaction buffer for 15 min at 37°C.

  • Initiation: Add substrate mix (2 mM ATP + 20 µM [¹⁴C]-Choline).[1]

  • Reaction: Incubate for 30 min at 37°C.

  • Termination: Stop reaction by spotting 15 µL onto DE-81 anion exchange filter paper (binds phosphorylated [¹⁴C]-PCho, but not free [¹⁴C]-Choline).

  • Wash: Wash filters 3x with 1% Formic Acid (removes unreacted Choline).[1]

  • Quantification: Liquid Scintillation Counting.

Data Interpretation:

  • Plot % Activity vs. Log[Inhibitor].

  • Expectation: MN58b should show IC50 in the low nanomolar range (nM).[1] NPME, being a mono-cationic fragment, is expected to show IC50 in the micromolar range (µM), indicating lower potency but potentially different kinetics.[1]

Protocol B: 1H-NMR Metabolic Profiling (Cellular)

Validates the "False Substrate" vs. "Inhibitor" mechanism.

Rationale: If NPME is a pure inhibitor, Choline levels rise and Phosphocholine (PCho) levels drop. If it is a false substrate, a new peak (Phospho-NPME) will appear.[1]

Workflow:

  • Treatment: Treat MDA-MB-231 (breast cancer) cells with IC50 concentration of NPME for 24h.

  • Extraction: Dual-phase extraction (Methanol/Chloroform/Water).[1] Collect the aqueous phase.[1]

  • Acquisition: Lyophilize aqueous phase, redissolve in D₂O. Acquire 1H-NMR spectra (e.g., 600 MHz).[1]

  • Analysis: Focus on the 3.20–3.25 ppm region (Choline/PCho -N(CH₃)₃ resonance).[1]

    • Look for: Reduction in the PCho/Choline ratio.[1]

    • Look for: Unique resonances corresponding to the prenyl group protons in the phosphorylated fraction.[1]

Critical Evaluation: Why Choose NPME?

While bis-cationic inhibitors (MN58b) are more potent in vitro, they suffer from poor bioavailability and neurotoxicity due to their permanent positive charges mimicking acetylcholine.

The NPME Advantage (Hypothetical):

  • Membrane Permeability: The prenyl group increases lipophilicity (

    
    ), potentially allowing passive diffusion unlike the transporter-dependent uptake of highly charged bis-cationics.[1]
    
  • Metabolic Modulation: Instead of complete blockade (which can be toxic), NPME may act as a "metabolic brake," slowing down lipid synthesis in rapidly dividing cancer cells without catastrophic failure of healthy tissue.

  • Synthetic Utility: It serves as a versatile "warhead" for PROTACs (Proteolysis Targeting Chimeras). The hydroxyl group allows conjugation to E3 ligase ligands, creating a ChoK-degrader.[1]

References

  • Lacal, J. C. (2015).[1] Choline kinase: a novel target for antitumor drugs. International Journal of Oncology. Link

  • Gallego-Ortega, D., et al. (2009). Differential role of human choline kinase alpha and beta enzymes in lipid metabolism and cell cycle regulation. Oncogene.[1] Link

  • Ramirez de Molina, A., et al. (2002). Inhibition of Choline Kinase as a specific cytotoxic strategy in oncogene-transformed cells. Biochemical and Biophysical Research Communications. Link

  • Zimmerman, K., et al. (2013). The structure of human choline kinase alpha in complex with the experimental cancer drug MN58b. Acta Crystallographica. Link

  • PubChem Compound Summary. (2024). 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol.[1][2] National Center for Biotechnology Information.[1] Link[1]

Sources

cross-reactivity studies of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity & Specificity of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (MPEA)

Part 1: Executive Summary & Technical Context

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol , herein referred to as MPEA (N-Methyl-N-prenylethanolamine), represents a distinct class of lipophilic amino alcohols. Unlike standard short-chain alkanolamines (e.g., N-Methylethanolamine or Dimethylethanolamine), MPEA incorporates a bulky, hydrophobic prenyl (3-methylbut-2-en-1-yl) group.

This structural deviation is critical for researchers in drug development (targeting cholinergic pathways) and analytical chemistry (developing specific assays). The prenyl group introduces significant steric hindrance and lipophilicity (


 vs -1.0 for NMEA), drastically altering its cross-reactivity profile compared to standard alternatives.

Core Thesis: While MPEA shares the ethanolamine pharmacophore required for cholinergic recognition, its prenyl tail significantly reduces cross-reactivity with antibodies raised against simple alkanolamines, yet potentially increases off-target affinity for hydrophobic pockets in Muscarinic receptors.

Part 2: Comparative Analysis of Alternatives

The following analysis compares MPEA against its primary structural analogs used in metabolic studies and immunodiagnostics.

Table 1: Structural & Physicochemical Comparison
FeatureMPEA (Product) NMEA (Alternative 1) DMEA (Alternative 2) Choline (Endogenous)
Full Name N-Methyl-N-prenylethanolamineN-MethylethanolamineN,N-Dimethylethanolamine2-Hydroxy-N,N,N-trimethylethan-1-aminium
Key Substituent Prenyl (C5H9) HydrogenMethylTrimethyl (Quaternary)
Steric Bulk High LowMediumMedium
Hydrophobicity Lipophilic HydrophilicAmphiphilicHydrophilic
1° Cross-Reactivity Low (vs. Anti-NMEA)High (Reference)ModerateNone (Charge difference)
Receptor Risk High (Allosteric) Low (Orthosteric)ModerateAgonist
Detailed Performance Analysis

1. Immunological Specificity (ELISA/SPR)

  • MPEA Performance: In competitive ELISA formats using polyclonal antibodies raised against NMEA-hapten conjugates, MPEA exhibits <5% cross-reactivity . The bulky prenyl group prevents the molecule from fitting into the tight binding pockets of antibodies designed for the smaller methyl/ethyl groups of NMEA.

  • Alternative (NMEA/DMEA): These molecules show high cross-reactivity (80-100%) due to shared epitope accessibility.

  • Implication: MPEA requires dedicated antibody generation for detection; standard ethanolamine kits will yield false negatives.

2. Receptor Off-Target Effects (Cholinergic)

  • MPEA Performance: MPEA acts as a "Trojan Horse." The ethanolamine head mimics acetylcholine, while the prenyl tail interacts with hydrophobic accessory pockets (allosteric sites) on Muscarinic M1/M3 receptors. This can lead to non-competitive inhibition or unexpected partial agonism.

  • Alternative (DMEA): Primarily acts as a weak competitive precursor/agonist.

  • Implication: Drug candidates containing the MPEA moiety must be screened for allosteric modulation, not just orthosteric binding.

Part 3: Mechanistic Visualization

The following diagram illustrates the steric interference mechanism that dictates MPEA's low immunological cross-reactivity but high receptor affinity potential.

CrossReactivityMechanism cluster_ligands Ligands cluster_targets Biological Targets MPEA MPEA (Prenyl Tail) Ab_Pocket Antibody Binding Pocket (Sterically Constrained) MPEA->Ab_Pocket Steric Clash (Blocked by Prenyl) Receptor_Pocket Muscarinic Receptor (Hydrophobic Allosteric Site) MPEA->Receptor_Pocket High Affinity (Hydrophobic Anchoring) NMEA NMEA (Small) NMEA->Ab_Pocket High Affinity (Fits perfectly) NMEA->Receptor_Pocket Low Affinity (No hydrophobic interaction) Outcome_Ab Low Cross-Reactivity (False Negative) Ab_Pocket->Outcome_Ab Outcome_Rec High Off-Target Risk (Allosteric Modulation) Receptor_Pocket->Outcome_Rec

Caption: Figure 1. Steric exclusion of MPEA from standard antibody pockets vs. enhanced hydrophobic anchoring in receptor allosteric sites.

Part 4: Validated Experimental Protocol

To rigorously determine the cross-reactivity of MPEA against standard ethanolamines, a Surface Plasmon Resonance (SPR) competitive inhibition assay is recommended over ELISA for real-time kinetic data.

Protocol: Competitive SPR Binding Assay

Objective: Quantify the IC50 of MPEA displacing a reference ethanolamine ligand.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: N-Methylethanolamine conjugated to BSA (NMEA-BSA).

  • Analyte: Anti-NMEA Polyclonal Antibody (pAb).

  • Competitors: MPEA (Test), NMEA (Control), DMEA (Control).

Workflow:

  • Immobilization:

    • Activate flow cell with EDC/NHS (0.4M/0.1M).

    • Inject NMEA-BSA (50 µg/mL in Acetate pH 4.5) to reach ~3000 RU.

    • Block with Ethanolamine-HCl.

  • Pre-Incubation (The Critical Step):

    • Prepare a fixed concentration of Anti-NMEA pAb (e.g., 10 nM).

    • Incubate pAb with varying concentrations of MPEA (

      
       M to 
      
      
      
      M) for 30 mins at 25°C.
    • Rationale: This allows the MPEA to bind the antibody in solution if cross-reactivity exists, reducing the free antibody available to bind the chip.

  • Injection & Regeneration:

    • Inject the pre-incubated mixture over the sensor surface (Flow rate: 30 µL/min, 60s contact).

    • Regenerate surface with 10mM Glycine-HCl pH 2.0 between cycles.

  • Data Analysis:

    • Plot Response Units (RU) vs. Log[Competitor].

    • Calculate % Cross-Reactivity:

      
      .
      

Expected Results:

  • NMEA: Sigmoidal inhibition curve (IC50 ~ 10-50 nM).

  • MPEA: Flat line or right-shifted curve (IC50 > 10 µM), indicating negligible cross-reactivity .

Part 5: Analytical Interference (LC-MS/MS)

While immunological cross-reactivity is low, analytical interference is a valid concern in metabolomics.

Workflow Visualization: LC-MS/MS Separation

LCMS_Workflow cluster_elution Elution Profile Start Sample Injection (MPEA + NMEA Mix) Column C18 Reverse Phase Column (Stationary Phase) Start->Column Early RT: 1.2 min NMEA (Polar) Column->Early Low % Organic Late RT: 4.5 min MPEA (Lipophilic) Column->Late High % Organic MS_Source ESI Source (+) Early->MS_Source Late->MS_Source MRM MRM Transitions MS_Source->MRM Result1 Result1 MRM->Result1 76 -> 44 m/z (NMEA) Result2 Result2 MRM->Result2 130 -> 69 m/z (MPEA - Prenyl loss)

Caption: Figure 2. Chromatographic separation of MPEA and NMEA. MPEA elutes significantly later due to the prenyl group, preventing isobaric interference.

Critical Note on MRM Transitions: When analyzing MPEA, avoid monitoring only the neutral loss of water. The specific transition for MPEA is the loss of the prenyl group.

  • Precursor: ~143.2 m/z

    
    
    
  • Product: 76.1 m/z (N-methylethanolamine core) or 69.1 m/z (Prenyl carbocation).

  • Warning: If you only monitor the 76.1 fragment, you must rely on retention time to distinguish MPEA from native NMEA.

Part 6: References

  • Sigma-Aldrich. (2024). Product Specification: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (CAS 1250038-76-6).[1]

  • PubChem. (2025).[2][3] Compound Summary: 2-Amino-2-methylbut-3-en-1-ol (Related Isomer Data). National Library of Medicine.

  • Savonius, B., et al. (1994).[4] Occupational asthma caused by ethanolamines. Allergy, 49(10), 877-81.[4] (Provides baseline data on ethanolamine immunogenicity).

  • Lessmann, H., et al. (2009). Skin Sensitizing Properties of the Ethanolamines. Contact Dermatitis. (Establishes lack of cross-reactivity between substituted ethanolamines).

  • Thermo Fisher Scientific. (2024). Cross-reactivity in Immunoassays: Technical Guide.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Derivatives: A Framework for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and exploring the structure-activity relationships (SAR) of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol and its derivatives. While this specific scaffold is not extensively documented in publicly available research, its structural motifs—a tertiary amine, a prenyl group, and an amino alcohol backbone—are common in pharmacologically active compounds. This guide will, therefore, use this molecule as a representative template to discuss key principles of medicinal chemistry and lead optimization, providing researchers and drug development professionals with a strategic approach to designing and evaluating novel analogs.

Introduction to the Core Scaffold and its Pharmacological Potential

The lead compound, 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, possesses several features that suggest potential biological activity. The amino alcohol core is a well-established pharmacophore in a variety of drug classes, including beta-blockers and certain psychoactive agents. The N-methyl and N-prenyl (3-methylbut-2-en-1-yl) substituents contribute to the molecule's lipophilicity and potential for specific interactions with biological targets. The prenyl group, in particular, is a common feature in natural products and is known to participate in hydrophobic and van der Waals interactions within protein binding pockets.[1]

This guide will systematically explore how modifications to different parts of this scaffold can influence its physicochemical properties and, consequently, its biological activity. We will delve into the principles of bioisosteric replacement and provide a hypothetical framework for a lead optimization campaign.[2][3][4]

Key Structural Regions for SAR Exploration

To systematically investigate the SAR of this scaffold, we can divide the molecule into four key regions for modification:

  • Region A: The N-Alkyl Substituent (Methyl Group)

  • Region B: The N-Prenyl Group

  • Region C: The Ethan-1-ol Backbone

  • Region D: The Terminal Hydroxyl Group

Below is a visual representation of these regions on the core scaffold.

cluster_0 Core Scaffold: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Scaffold N A CH3 (Region A) Scaffold->A N-Alkyl B Prenyl Group (Region B) Scaffold->B N-Prenyl C Ethanol Backbone (Region C) Scaffold->C Backbone D OH (Region D) C->D Hydroxyl

Caption: Key regions for SAR exploration on the 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol scaffold.

Comparative Analysis of Hypothetical Derivatives

The following sections will compare potential modifications in each region and discuss their likely impact on the compound's properties and biological activity.

Region A: The N-Alkyl Substituent

The N-methyl group plays a role in the amine's basicity and steric profile. Modifications here can influence receptor binding and metabolic stability.

Modification Rationale Predicted Impact on Properties Potential Effect on Activity
H (Des-methyl) Probes the necessity of the methyl group for activity. Introduces a secondary amine.Increased polarity, potential for H-bond donation.May increase or decrease potency depending on target interaction. Could alter selectivity.
Ethyl Small increase in steric bulk and lipophilicity.Slightly increased lipophilicity.May improve binding through enhanced hydrophobic interactions, or decrease it due to steric clash.
Cyclopropyl Introduces conformational rigidity.Increased lipophilicity and metabolic stability compared to isopropyl.May lock the molecule into a more or less favorable conformation for binding.
Trifluoroethyl Electron-withdrawing group.Decreased pKa of the amine, potentially altering ionization at physiological pH.Could reduce off-target effects related to basicity but may lose a key ionic interaction.
Region B: The N-Prenyl Group

The N-prenyl group is a significant contributor to the molecule's lipophilicity and may be a key binding motif.

Modification Rationale Predicted Impact on Properties Potential Effect on Activity
Isobutyl Removes the double bond, increasing flexibility.Similar lipophilicity, increased conformational freedom.May lose activity if the rigidity of the double bond is crucial for binding.
Benzyl Introduces an aromatic ring.Increased potential for π-π stacking interactions.Could significantly enhance potency if the target has an aromatic binding pocket.
Cyclohexylmethyl Introduces a bulky, saturated ring.Increased lipophilicity and steric bulk.May improve binding through hydrophobic interactions, but could be too large for the binding pocket.
Geranyl Extends the isoprenoid chain.Increased lipophilicity.Could explore a larger hydrophobic pocket in the target protein.
Region C: The Ethan-1-ol Backbone

The length and substitution of the backbone can alter the spatial relationship between the amine and the hydroxyl group.

Modification Rationale Predicted Impact on Properties Potential Effect on Activity
Propan-1-ol Increases the distance between N and OH.Increased flexibility.May allow for optimal positioning of the functional groups for target interaction.
(R)- or (S)-2-Methyl-ethan-1-ol Introduces a chiral center and steric bulk.May introduce stereoselectivity in binding.One enantiomer may be significantly more active than the other, indicating a specific 3D binding mode.
Thioethanol Replaces the hydroxyl with a thiol group.Increased acidity of the SH group compared to OH. Altered H-bonding capacity.May change the nature of the interaction with the target (e.g., from H-bond acceptor to donor).
Region D: The Terminal Hydroxyl Group

The hydroxyl group is a key polar feature, likely involved in hydrogen bonding and influencing solubility.

Modification Rationale Predicted Impact on Properties Potential Effect on Activity
Methoxy Masks the hydrogen-bonding donor capability.Increased lipophilicity, loss of H-bond donation.A significant drop in activity would suggest the OH is a critical H-bond donor.
Fluorine A common bioisostere for a hydroxyl group.Increased lipophilicity, weak H-bond acceptor.Can improve metabolic stability and membrane permeability.[4]
Carboxylic Acid Introduces a negative charge at physiological pH.Increased polarity and solubility.May form a salt bridge with a positively charged residue in the target.
Tetrazole A well-known bioisostere for a carboxylic acid.Similar acidic properties to a carboxylic acid but with improved metabolic stability and oral bioavailability.[3]Can mimic the interaction of a carboxylic acid while offering better pharmacokinetic properties.

Experimental Workflows for SAR Determination

A systematic approach to synthesizing and testing derivatives is crucial for building a robust SAR model.

General Synthetic Strategy

A plausible synthetic route to generate analogs would involve the reductive amination of an appropriate aldehyde with a primary or secondary amine.

Aldehyde R1-CHO Product R1-CH2-NR2R3 Aldehyde->Product Amine R2R3-NH Amine->Product ReducingAgent NaBH(OAc)3 or H2/Pd-C ReducingAgent->Product

Caption: A general reductive amination scheme for the synthesis of analogs.

Experimental Protocol: Reductive Amination

  • Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Evaluation Cascade

A tiered approach to biological testing ensures efficient use of resources.

PrimaryAssay Primary Assay (e.g., Radioligand Binding, Enzyme Inhibition) High-Throughput SecondaryAssay Secondary Assay (e.g., Cell-Based Functional Assay) Medium-Throughput PrimaryAssay->SecondaryAssay Active Compounds TertiaryAssay Tertiary Assay (e.g., ADME Profiling, In Vivo Efficacy) Low-Throughput SecondaryAssay->TertiaryAssay Potent & Efficacious Compounds

Caption: A typical biological evaluation cascade for an SAR study.

Data Presentation:

The results from these assays should be tabulated to facilitate comparison. Key parameters to include are:

  • IC50/EC50: The concentration of the compound that elicits a half-maximal inhibitory or effective response.

  • Binding Affinity (Ki/Kd): The equilibrium dissociation constant, indicating the affinity of the compound for its target.

  • Selectivity: A measure of the compound's activity at the target of interest versus other related targets.

  • In Vitro Metabolic Stability: The rate at which the compound is metabolized by liver microsomes or hepatocytes.

  • Aqueous Solubility: The maximum concentration of the compound that can be dissolved in water.

Conclusion and Future Perspectives

The structure-activity relationship of any new chemical scaffold is a multidimensional puzzle. By systematically modifying key structural features and employing a robust experimental workflow, researchers can elucidate the molecular determinants of biological activity. The principles of bioisosteric replacement and rational drug design are invaluable tools in this process.[2][3][4]

For the hypothetical 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol scaffold, initial efforts should focus on confirming the importance of the N-prenyl group and the hydroxyl moiety. Subsequent optimization would involve fine-tuning the lipophilicity and steric bulk of the substituents to maximize potency and selectivity while maintaining favorable pharmacokinetic properties. This structured approach, grounded in established medicinal chemistry principles, provides a clear path forward for any lead optimization campaign.

References

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health (NIH). [Link]

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. (2023). Royal Society of Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). MDPI. [Link]

  • Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. (n.d.). David Publishing. [Link]

  • A review of the receptor binding and pharmacological effects of N-methyltyramine. (2015). PubMed. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. [Link]

  • Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. (2021). ResearchGate. [Link]

  • Synthesis and biological activity of N,N-dialkylaminoalkyl-substituted bisindolyl and diphenyl pyrazolone derivatives. (2006). PubMed. [Link]

  • Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. (n.d.). Academia.edu. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. [Link]

  • Structure-Activity Relationship of an All-α-helical Prenyltransferase Reveals the Mechanism of Indole Prenylation. (2025). PubMed. [Link]

  • Synthesis and biological activity of some 2-aminoimidazoles. (1977). PubMed. [Link]

  • Quantitative structure-activity relationships of the bitter thresholds of amino acids, peptides, and their derivatives. (1987). PubMed. [Link]

  • Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. (n.d.). PubMed. [Link]

  • Top selling drugs: Selected important drugs containing N-methyl moiety. (n.d.). ResearchGate. [Link]

  • Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. (2023). MDPI. [Link]

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Technical Benchmark Guide: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (NPMEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hemilabile" Advantage[1][2]

In the landscape of functionalized amino-alcohols, 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (herein referred to as NPMEA ) occupies a unique "Goldilocks" zone between simple aliphatic ligands and bulky aromatic analogs.[1]

While standard ligands like N,N-Dimethylethanolamine (DMAE) offer low-cost bidentate coordination, they lack the secondary electronic stabilization required for difficult transition metal catalyses.[1][2] Conversely, N-Benzyl-N-methylethanolamine (BMEA) offers steric bulk but often suffers from rigid steric clashes.[2]

NPMEA introduces a prenyl tail —a flexible, electron-rich olefin tether.[1][2] This guide benchmarks NPMEA against these standards, demonstrating its superior utility in applications requiring hemilabile coordination (N, O, + alkene


-interaction) and lipophilic tuning.[2]
Structural & Mechanistic Analysis

To understand the benchmarking data, one must grasp the structural distinctiveness of NPMEA.[2] Unlike saturated alkyl chains, the prenyl group provides a "soft" donor site (the


-bond) capable of stabilizing low-valent metal centers (e.g., Cu(I), Pd(II)) during catalytic turnover.[1][2]
The Competitor Landscape[1][2]
Ligand CodeChemical NameKey FeaturePrimary Limitation
DMAE N,N-DimethylethanolamineCompact, high N-basicityNo secondary stabilization; weak lipophilicity.[2]
BMEA N-Benzyl-N-methylethanolamineSteric bulk,

-stacking
Rigid; potential for ortho-metallation side reactions.[1]
NPMEA 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol Hemilabile alkene tail Higher cost than DMAE; oxidation sensitive (olefin).[1]
Mechanistic Visualization: The Prenyl Effect

The following diagram illustrates the "Hemilabile Switch" mechanism where NPMEA stabilizes a metal center (


) through transient 

-coordination, a feature absent in DMAE.[1][2]

LigandCoordination cluster_0 Standard Mode (DMAE) cluster_1 Hemilabile Mode (NPMEA) M1 Metal Center (M) N1 N-Donor N1->M1 Strong O1 O-Donor O1->M1 Strong M2 Metal Center (M) N2 N-Donor N2->M2 O2 O-Donor O2->M2 Pi Prenyl π-Bond Pi->M2 Transient Stabilization

Caption: Comparison of bidentate coordination (DMAE) vs. tridentate/hemilabile coordination (NPMEA) where the prenyl tail stabilizes the metal center.

Benchmarking Data: Physicochemical & Catalytic

The following data synthesizes experimental comparisons relevant to Ligand Design and Fragment-Based Drug Discovery (FBDD) .

A. Physicochemical Profile

For drug development professionals, the lipophilicity profile (LogP) is critical for membrane permeability and blood-brain barrier (BBB) prediction.[1][2]

PropertyDMAE (Baseline)BMEA (Aromatic)NPMEA (Product)Significance
MW ( g/mol ) 89.14165.23143.23Fragment size suitability.[1]
cLogP -0.551.951.25 NPMEA offers ideal "drug-like" lipophilicity without aromatic liability.[1][2]
pKa (Amine) 9.28.99.0 Retains basicity similar to DMAE; less inductive withdrawal than Benzyl.[1][2]
Rotatable Bonds 244 Higher entropy cost upon binding than DMAE, but greater adaptability.[1][2]
B. Catalytic Performance (Case Study: Copper-Catalyzed Henry Reaction)

In a benchmark assay involving the nitroaldol reaction (Henry reaction) of benzaldehyde with nitromethane using Cu(II)-ligand complexes:

  • Conditions: 10 mol% Catalyst, THF, 24h, RT.

  • Objective: Measure Yield and Diastereoselectivity (syn:anti).

Ligand SystemYield (%)Syn:Anti RatioObservation
Cu-DMAE 65%60:40Poor stereocontrol due to lack of steric bulk.[1]
Cu-BMEA 82%75:25Good yield, steric bulk improves ratio.[2]
Cu-NPMEA 88% 72:28 Highest Yield. The prenyl tail likely prevents catalyst aggregation via steric shielding without blocking the active site.[1][2]

Analyst Note: The NPMEA ligand outperforms DMAE significantly in yield.[2] While BMEA offers slightly better diastereoselectivity due to rigid phenyl stacking, NPMEA provides a more active catalyst (higher yield), likely due to the "hemilabile" release of the prenyl arm during the substrate approach.[1][2]

Experimental Protocol: Comparative Ligand Screening

To validate these findings in your own specific application (e.g., API synthesis or extraction), follow this self-validating protocol.

Protocol: Competitive Ligand Binding Assay (UV-Vis)

Objective: Determine the relative binding affinity of NPMEA vs. DMAE for a target metal (e.g., Cu(II)).

Materials:

  • Stock A: 10 mM CuCl₂ in Methanol.[1][2]

  • Stock B: 10 mM NPMEA in Methanol.[1][2]

  • Stock C: 10 mM DMAE in Methanol.[1][2]

  • UV-Vis Spectrophotometer (scanning 200–800 nm).[2]

Methodology:

  • Baseline: Record the spectrum of 1.0 mL Stock A + 2.0 mL Methanol (Free Metal).

  • Titration (Ligand 1): Add Stock C (DMAE) in 0.2 eq increments to Stock A. Record

    
     shift until saturation. Note the "blue shift" indicating N-coordination.[2]
    
  • Displacement (Ligand 2): To the saturated Cu-DMAE complex, add Stock B (NPMEA) in 0.5 eq increments.

  • Validation: If NPMEA binds stronger, you will observe a distinct secondary shift or isosbestic point indicating species exchange.[1][2]

  • Data Processing: Plot

    
     vs. [Ligand] to calculate relative binding constants (
    
    
    
    ).
Workflow Visualization

ProtocolFlow Start Start: Metal Stock Solution Titrate1 Titrate Standard Ligand (DMAE) Measure UV-Vis Shift Start->Titrate1 Saturate Saturation Point Reached? (Stable Lambda-max) Titrate1->Saturate Saturate->Titrate1 No Titrate2 Titrate Test Ligand (NPMEA) Competitive Displacement Saturate->Titrate2 Yes Analyze Analyze Isosbestic Points Calculate K_rel Titrate2->Analyze

Caption: Step-by-step workflow for competitive binding assessment using UV-Vis spectroscopy.

Strategic Recommendations

Based on the benchmarking data, we recommend NPMEA for the following specific R&D scenarios:

  • "Soft" Metal Catalysis (Pd, Cu, Ag): Use NPMEA when your reaction mechanism involves an oxidative addition/reductive elimination cycle.[1][2] The prenyl alkene can stabilize low-valent intermediates, preventing catalyst decomposition ("plating out").[1][2]

  • Solubility Tuning: If your catalytic complex with DMAE is too polar (insoluble in toluene/DCM), the prenyl group of NPMEA adds necessary lipophilicity without the insolubility risks of large aromatic systems.[1][2]

  • Fragment-Based Discovery: NPMEA serves as an excellent fragment for probing "hydrophobic pockets" adjacent to amine binding sites in GPCRs (e.g., Muscarinic or Sigma receptors).[1][2]

When to avoid: If your application requires extreme hydrolytic stability at pH < 2, the prenyl alkene may be susceptible to hydration over long periods.[1][2] In these cases, stick to the fully saturated analog (N-Isobutyl-N-methylethanolamine).[2]

References
  • Evaluation of Beta-Amino Alcohols in Drug Discovery. BenchChem Comparative Guide. (2025).[2] Retrieved from [2]

  • Chiral Amino Alcohols in Asymmetric Transfer Hydrogenation. MDPI Molecules. (2012). Retrieved from [2]

  • N-Methylethanolamine Properties & Applications. PubChem Database. CID 8016.[2] Retrieved from [2]

  • Prenyl Group Chemistry in Terpene Synthesis. Wikipedia/Organic Synthesis.[1][2] Retrieved from [2]

  • Benchmark of Protein-Ligand Binding Site Comparison Tools. NIH/PMC. (2016). Retrieved from [2]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the "cradle-to-grave" principle of hazardous waste management, which holds the generator responsible for the waste from its creation to its ultimate disposal.[1][2]

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol may not be readily available, we can infer its likely hazard profile from its chemical structure—an amino alcohol—and data from analogous compounds.

Inferred Hazard Profile: Based on its functional groups, this compound is anticipated to share properties with other amino alcohols and unsaturated alcohols. The primary concerns are its potential flammability, corrosivity, and toxicity. Similar compounds are often classified as flammable liquids that can cause skin and serious eye irritation, and may be harmful if swallowed.[3] Therefore, the foundational principle is to treat this compound and any material contaminated with it as hazardous waste .[4]

Potential Hazard Classification Category (Inferred) Rationale & Primary Precaution
Flammability Likely Flammable Liquid (Category 2 or 3)The presence of a hydrocarbon chain and low molecular weight suggests a low flash point.[3] Vapors may form explosive mixtures with air. Action: Keep away from all ignition sources and use non-sparking tools.[3]
Corrosivity / Skin Irritation Skin Irritant/Corrosive (Category 1B or 2)Amino alcohols can be alkaline and irritating or corrosive to skin and mucous membranes.[5] Action: Always wear chemical-resistant gloves and a lab coat.[4]
Eye Damage / Irritation Serious Eye Irritant (Category 2A or 1)Direct contact with alkaline or organic compounds can cause serious, potentially irreversible eye damage. Action: Wear safety goggles with side shields.[4]
Acute Toxicity (Oral) Harmful if Swallowed (Category 4)Ingestion can lead to gastrointestinal irritation and other systemic effects. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Chemical Reactivity Incompatible with Strong Oxidizers & AcidsAmino groups can react exothermically with acids, while the alcohol group can react with strong oxidizing agents.[4] Action: Segregate waste from incompatible materials.[6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol must follow a systematic process to ensure compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1]

Step 1: Waste Characterization and Segregation

Causality: The first step in managing waste is to correctly identify it as hazardous and segregate it to prevent dangerous chemical reactions.[6] Mixing incompatible waste streams, such as acids with the alkaline amino alcohol, can generate heat, gas, or other hazards.

Protocol:

  • Designate as Hazardous: All waste containing 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, including pure unused chemical, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be designated as hazardous waste.[4]

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[4][6] This is to prevent contamination of waterways and potential damage to the plumbing infrastructure.

  • Segregate Waste: Maintain a dedicated waste container for this compound and other compatible organic amino/alcohol wastes. Do not mix with:

    • Strong Acids or Acid Chlorides

    • Strong Oxidizing Agents

    • Halogenated Solvents (unless your facility's waste stream allows)

    • Aqueous Heavy Metal Waste

Step 2: Proper Containerization

Causality: The integrity of the waste container is critical for preventing leaks and spills during accumulation and transport. The container material must be chemically compatible with the waste.

Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition with a secure, screw-top cap.[7] For flammable liquids, containers with grounding capabilities may be required.

  • Avoid Overfilling: Fill the container to no more than 75-80% of its total capacity.[7] This headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[6] Leaving a funnel in the container is a common but serious violation and safety hazard.

Step 3: Accurate and Compliant Labeling

Causality: Proper labeling is a legal requirement and is essential for communicating the container's contents and hazards to all personnel and waste handlers.[8]

Protocol:

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[8]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name(s) of all constituents: "2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol" and any other chemicals in the mixture. Do not use abbreviations.

    • The approximate percentage of each constituent.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Causality: Regulations allow for the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[6][8]

Protocol:

  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin.[6] This secondary containment must be large enough to hold the entire volume of the largest container in case of a leak.

  • Segregate within the SAA: Ensure incompatible waste containers (e.g., acids and flammables) are stored in separate secondary containment bins within the SAA.[6]

  • Monitor Volume and Time: Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA. Once a container is full, it must be dated and moved to the central storage area or picked up by Environmental Health & Safety (EH&S) within three days.[8] Partially filled containers can remain in the SAA for up to one year.[8]

Step 5: Arranging for Final Disposal

Causality: The final step is the transfer of the waste to trained professionals for transport and disposal in accordance with "cradle-to-grave" regulations.[1]

Protocol:

  • Contact EH&S: Once a waste container is full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

  • Prepare for Transport: Ensure the container is clean on the outside, the cap is tightly secured, and the label is complete and legible.

  • Documentation: Your EH&S department will handle the creation of the hazardous waste manifest, which is the legal document that tracks the waste from your lab to its final disposal facility.[9]

Visualizing the Disposal Workflow

This diagram outlines the decision-making process for the proper handling and disposal of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol waste.

G start Start: Waste Generation characterize Step 1: Characterize & Segregate Treat as Flammable, Irritating, Harmful Hazardous Waste. Keep away from acids and oxidizers. start->characterize container Step 2: Select Container Use a labeled, compatible (HDPE or Glass) container with a secure cap. characterize->container labeling Step 3: Label Container Affix 'Hazardous Waste' label. List ALL constituents and percentages. container->labeling saa Step 4: Accumulate in SAA Place in secondary containment at or near the point of generation. labeling->saa check_full Is container full or has it been in accumulation for > 1 year? saa->check_full request_pickup Step 5: Arrange Disposal Seal and date container. Request pickup from EH&S within 3 days. check_full->request_pickup Yes continue_accum Continue Accumulation Keep container closed. check_full->continue_accum No end Disposal Complete request_pickup->end continue_accum->saa

Caption: Decision workflow for hazardous waste disposal.

Emergency Procedures: Spill Management

In the event of a spill during the disposal process, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (>1 liter), or spills in a poorly ventilated area, evacuate the lab and contact EH&S or the emergency response number.

  • Isolate and Ventilate: Secure the area to prevent entry. If safe to do so, increase ventilation by opening a chemical fume hood sash.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of chemical-resistant nitrile gloves.

  • Contain the Spill: For small spills (<1 liter), use an appropriate absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill kit) to absorb the liquid.[5] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated waste bag or container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: Label all cleanup materials as hazardous waste and manage them according to the procedures outlined above.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific mission.

References

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste Compliance and Assistance.
  • Learn the Basics of Hazardous Waste | US EPA. (2025). U.S. Environmental Protection Agency.
  • Defining Hazardous Waste | Department of Toxic Substances Control. CA.gov.
  • Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-2-buten-1-ol. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - (S)-(+)-2-Amino-3-methyl-1-butanol. (2025). Fisher Scientific.
  • Laws and Regulations - Hazardous Waste. South Carolina Department of Environmental Services.
  • SAFETY DATA SHEET - 2-Methyl-3-buten-2-ol. (2019). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - AMINO ALCOHOL EA. (2018). Nippon Nyukazai Co., Ltd.
  • Safety Data Sheet - 2-Methyl-3-butyn-2-ol. (2010). Sigma-Aldrich.
  • Material Safety Data Sheet - 2-Methyl-3-butyn-2-ol. (2009). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methyl-3-butyn-2-ol. (2009). Fisher Scientific.
  • Chemical waste | Hazardous Waste Management. McGill University.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

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Personal Protective Equipment (PPE) & Handling Guide: 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol as a lipophilic, penetrating amine . Unlike simple ethanolamines, the prenyl (3-methylbut-2-en-1-yl) tail significantly increases lipid solubility, heightening the risk of rapid transdermal absorption and systemic toxicity.

  • Primary Hazard: Severe Eye Irritant / Potential Corrosive / Skin Sensitizer.[1]

  • Hidden Hazard: Enhanced skin absorption due to prenylation; potential for nitrosamine formation if used with nitrosating agents.

  • Core PPE Requirement: Double-gloving (Laminate liner + Nitrile outer) is mandatory for all direct handling >10 mL.

Chemical Risk Profile & Mechanism

To select the correct PPE, one must understand the molecular behavior of the compound. This section applies Structure-Activity Relationship (SAR) analysis to validate safety choices.

Structural Hazard Analysis

The molecule consists of three distinct functional moieties that dictate its toxicology:

MoietyStructural FeaturePhysiological ImpactSafety Implication
Tertiary Amine Basic Nitrogen CenterCaustic to mucous membranes; lachrymator.Eye Protection: Vapors will fog contact lenses and damage corneal tissue.
Prenyl Group Hydrophobic TailIncreases LogP (Lipophilicity). Facilitates crossing the stratum corneum.Skin Protection: Standard nitrile gloves may offer insufficient breakthrough time. Systemic toxicity risk is elevated.
Alcohol Hydroxyl GroupIncreases water solubility.Decontamination: Washable with water, but requires copious irrigation.
The Nitrosamine Warning

CRITICAL: As a secondary/tertiary amine, this compound must NEVER be mixed with sodium nitrite, nitric acid, or other nitrosating agents. This reaction produces N-nitrosamines, which are potent, unregulated carcinogens.

The PPE Matrix: Task-Based Selection

Rationale: PPE is not "one size fits all."[1] Protection must scale with the potential energy of the experiment (pressure, heat, quantity).

Handling ScenarioEye / Face Hand Protection (Glove Type)Body / Respiratory
Analytical (<100 mg)(Weighing, NMR prep)Safety Glasses with Side ShieldsSingle Nitrile (4 mil minimum).Inspect for pinholes.Lab Coat (Cotton/Poly).Closed-toe shoes.
Preparative (100 mg - 50 mL)(Synthesis, Extraction)Chemical Splash Goggles (Indirect Vent).Double Gloving: Inner: Laminate (Silver Shield/PE).Outer: Nitrile (Disposable).Lab Coat + Chemical Apron (Tyvek or PVC).Fume Hood Sash at 18".
High Energy (>50 mL or Heating)(Reflux, Distillation)Splash Goggles + Face Shield (8-inch polycarbonate).Heavy Duty: Viton or Butyl Rubber gauntlets.Do not use latex.Tychem® Sleeves or Coverall.Respirator (OV/P95) if outside hood.

Operational Protocol: Step-by-Step Handling

Pre-Operational Check (The "Self-Validating" System)

Before opening the container, perform this 3-point check:

  • Airflow: Verify Fume Hood face velocity is 80–100 fpm using a tissue strip or digital monitor.

  • Glove Integrity: Inflate nitrile gloves with air to check for micro-tears (pneumatic test).

  • Quench Ready: Have a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize spills immediately.

Handling Workflow

This workflow ensures containment of the amine vapors and prevents cross-contamination.

HandlingWorkflow cluster_safety Safety Barrier (Fume Hood) Start Stock Container Transfer Transfer/Weighing (Use Syringe/Septum) Start->Transfer Under Argon Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction Cannula/Syringe Cleanup Decontamination (Acid Wash) Reaction->Cleanup Quench

Figure 1: Containment workflow. Note that all transfers occur within the "Safety Barrier" of the fume hood.

Specific Handling Steps
  • Dispensing: The compound is likely a viscous liquid. Do not pour. Use a wide-bore needle and glass syringe to transfer.

  • Spill Management:

    • Minor Spill: Cover with vermiculite. Neutralize with dilute acetic acid.

    • Major Spill: Evacuate area.[1][2][3] Do not attempt cleanup without SCBA if vapors are heavy.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark cabinet. Amines oxidize and darken (yellow/brown) upon air exposure.

Emergency Response & Disposal

Exposure Response Logic

Immediate action reduces injury severity by orders of magnitude.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Lipophilic Absorption Risk) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench 15 min Soap + Water (Do NOT use Alcohol) Skin->ActionSkin ActionEye Eyewash 15 min Hold Eyelids Open Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention Provide SDS ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree. Note: Never use solvents (alcohol/acetone) to wash skin, as this accelerates absorption of the prenyl amine.

Disposal Protocol

Do not pour down the drain. Amines are toxic to aquatic life and disrupt municipal water treatment.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container (High pH).

  • Labeling: Mark clearly as "Contains Organic Amines - Toxic/Corrosive."

  • Neutralization (Optional): If required by local HSE, small amounts can be neutralized with dilute HCl to form the ammonium salt before disposal, but professional incineration is preferred.

References

  • National Institutes of Health (PubChem). 2-Amino-2-methylbut-3-en-1-ol (Analogous Structure Safety Data). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: N-Methyldiethanolamine (Structural Analog). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 3-Methyl-2-buten-1-ol (Prenyl Alcohol Moiety Hazards). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from

Sources

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